Neutrophil elastase inhibitor 6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C38H48N3O12PS3 |
|---|---|
Peso molecular |
866.0 g/mol |
Nombre IUPAC |
2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1 |
Clave InChI |
AKDBLYVEJOWVHL-KIVZLOICSA-N |
SMILES isomérico |
CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |
SMILES canónico |
CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of BAY-678: A Potent Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of BAY-678, a highly potent and selective inhibitor of human neutrophil elastase (HNE). Due to the limited specific information on a compound designated "Neutrophil elastase inhibitor 6," this document focuses on BAY-678 as a representative and well-characterized inhibitor of this critical enzyme. The information presented herein is intended to support research and development efforts in the fields of inflammation, respiratory diseases, and other pathological conditions where neutrophil elastase plays a significant role.
Executive Summary
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon release during inflammation, it can degrade a wide range of extracellular matrix proteins, contributing to tissue damage and perpetuating the inflammatory cascade. BAY-678 is an orally bioavailable and cell-permeable small molecule that effectively and selectively inhibits HNE activity. Its mechanism of action is centered on the reversible, non-covalent binding to the active site of HNE, thereby preventing substrate cleavage and downstream pro-inflammatory signaling. This targeted inhibition has demonstrated significant therapeutic potential in preclinical models of acute lung injury and emphysema.
Mechanism of Action
The primary mechanism of action of BAY-678 is the direct and reversible inhibition of human neutrophil elastase . By binding to the enzyme's active site, BAY-678 prevents the breakdown of key extracellular matrix components such as elastin, collagen, and fibronectin. This action directly mitigates the tissue-destructive effects of excessive HNE activity observed in various inflammatory diseases.
Downstream Signaling Pathways
Neutrophil elastase is known to activate pro-inflammatory signaling cascades, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] HNE can activate these pathways through various mechanisms, including the activation of Toll-like receptor 4 (TLR4) and Protease-Activated Receptor-2 (PAR2).[1][4][5][6]
Inhibition of HNE by compounds like BAY-678 is expected to attenuate the activation of these pathways. By preventing HNE-mediated signaling, these inhibitors can reduce the transcription and release of pro-inflammatory cytokines and chemokines, such as IL-8, IL-6, and TNF-α, thereby dampening the overall inflammatory response.[2][7] Specifically, the inhibition of NF-κB activation is achieved by preventing the degradation of its inhibitor, IκBα, which would otherwise be triggered by HNE-activated signaling.[7] Similarly, the phosphorylation of key MAPK components like p38 would be reduced.[2][4]
Figure 1: Simplified signaling pathway of Neutrophil Elastase and the inhibitory action of BAY-678.
Quantitative Data
The potency and selectivity of BAY-678 have been quantified in various biochemical assays. The following tables summarize the key quantitative data available for this inhibitor.
Table 1: In Vitro Potency of BAY-678
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 20 nM | Human Neutrophil Elastase | [2] |
| Ki | 15 nM | Human Neutrophil Elastase | [2] |
| Ki | 700 nM | Mouse Neutrophil Elastase | [2] |
Table 2: Selectivity of BAY-678
| Protease Family | Selectivity | Comments | Reference |
| Serine Proteases | >2,000-fold | Tested against a panel of 21 other serine proteases. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of neutrophil elastase inhibitors like BAY-678.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the inhibitory activity of a compound against human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Brij-35)
-
Test compound (e.g., BAY-678) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (HNE without inhibitor) and a negative control (assay buffer only).
-
Add HNE to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.
Figure 2: General workflow for an in vitro Neutrophil Elastase inhibition assay.
In Vivo Acute Lung Injury (ALI) Model
This protocol outlines a general procedure for inducing and evaluating the efficacy of a neutrophil elastase inhibitor in a mouse model of ALI.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., BAY-678) formulated for oral or other appropriate administration route
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Induce acute lung injury by intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg) dissolved in sterile PBS. A control group receives PBS only.
-
Administer the test compound (e.g., BAY-678) at various doses at a specified time point before or after LPS challenge. A vehicle control group receives the formulation vehicle only.
-
At a predetermined time point after LPS administration (e.g., 24 or 48 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (especially neutrophils), total protein concentration (as a measure of lung permeability), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Collect lung tissue for histological analysis to assess lung injury, including inflammatory cell infiltration, edema, and structural damage.
-
Evaluate the efficacy of the test compound by comparing the measured parameters between the treated groups and the LPS-only group.
Conclusion
BAY-678 represents a significant advancement in the development of targeted therapies for inflammatory diseases driven by neutrophil elastase. Its high potency, selectivity, and oral bioavailability make it a valuable tool for both basic research and clinical investigation. The detailed understanding of its mechanism of action, centered on the direct inhibition of HNE and the subsequent suppression of pro-inflammatory signaling pathways, provides a strong rationale for its further development. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy of BAY-678 and other novel neutrophil elastase inhibitors in relevant preclinical models.
References
- 1. Neutrophil elastase promotes neointimal hyperplasia by targeting toll-like receptor 4 (TLR4)-NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. karger.com [karger.com]
- 4. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil-derived elastase induces TGF-beta1 secretion in human airway smooth muscle via NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Neutrophil Elastase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a vital role in host defense against pathogens.[1][2] However, its dysregulation and excessive activity are implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and pulmonary fibrosis.[3][4][5] This has made HNE a significant therapeutic target for drug development efforts over the last two decades.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of HNE inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.
Key Classes and Structure-Activity Relationships of HNE Inhibitors
The development of potent and selective HNE inhibitors has been a major focus of medicinal chemistry. Several classes of inhibitors have been explored, each with distinct SAR profiles.
Mechanism-Based Inhibitors
Mechanism-based inhibitors, or suicide inhibitors, form a covalent bond with the active site serine (Ser195) of HNE, leading to irreversible inactivation.
-
1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Scaffold : A series of carboxylate derivatives based on this scaffold have been shown to be potent HNE inhibitors. SAR studies on this class revealed that the S' subsites of HNE can accommodate a variety of large, hydrophobic groups, a feature that can be exploited to enhance selectivity over other proteases like neutrophil proteinase 3 (Pr3).[5]
-
α-Keto-1,3,4-Oxadiazoles : Compounds incorporating this moiety have been developed as orally active HNE inhibitors. These molecules are designed to covalently bind to the Ser-195 hydroxyl group of HNE.[6]
Non-Eletrophilic and Non-Covalent Inhibitors
Concerns about the potential for off-target effects with covalent inhibitors have driven the development of non-electrophilic compounds.
-
N-Benzoylindazole Derivatives : Quantitative structure-activity relationship (QSAR) models have been developed for this class of inhibitors. Key descriptors influencing their inhibitory activity include the average Wiener index, Kier benzene-likeliness index, subpolarity parameter, average shape profile index of order 2, and folding degree index.[7]
-
Dihydropyrimidone (DHPI) Inhibitors : These inhibitors occupy the S1 and S2 subsites of HNE. 3D-QSAR models have highlighted the importance of shape, hydrophobicity, and electrostatics for their inhibitory activity.[8]
-
Sulfonanilide-Containing Inhibitors : A series of pivaloyloxy benzene (B151609) derivatives containing a sulfonanilide moiety have been identified as potent and selective HNE inhibitors.[9]
Natural Product-Derived Inhibitors
Natural sources have provided a rich scaffold diversity for the discovery of novel HNE inhibitors.
-
Peptide Inhibitors : Many potent peptide-based HNE inhibitors have been isolated from natural sources like fungi, bacteria, and sponges, with IC50 values ranging from nanomolar to micromolar concentrations.[4] For instance, Lyngbyastatin 7, a cyclic depsipeptide, inhibits HNE with an IC50 of 23 nM.[4]
-
Nigranoic Acid Esters : Nigranoic acid and its ester derivatives have demonstrated significant HNE inhibitory activity, with IC50 values in the micromolar range.[10][11]
-
Cinnamic Acid Derivatives : SAR studies on cinnamic acid derivatives have shown that aromatic ortho-dihydroxy groups combined with a lipophilic residue are important for optimal binding to the HNE active site.[12]
Quantitative Data on HNE Inhibitors
The following tables summarize the inhibitory potency of representative compounds from different classes.
| Inhibitor Class | Compound | Potency (IC50/Ki) | Reference |
| Natural Peptides | Lyngbyastatin 7 | 23 nM (IC50) | [4] |
| Natural Peptides | Molassamide | 0.11 µM (IC50) | [4] |
| Natural Peptides | Cyclotheonellazole A | 0.034 nM (IC50) | [4] |
| Fungal Metabolites | Compounds 71-74 | 10.0 - 12.0 µM (IC50) | [13] |
| Nigranoic Acid Derivatives | Nigranoic Acid | 3.77 µM (IC50) | [10] |
| Nigranoic Acid Derivatives | Ester 3h (phenyl substituted with bromine) | < 3.77 µM (IC50) | [10] |
| Nigranoic Acid Derivatives | Ester 3b (phenyl substituted with trimethoxyls) | < 3.77 µM (IC50) | [10] |
| Kunitz-type Peptides | Lyd_37798 | 32.36 nM (Ki) | [14] |
| Kunitz-type Peptides | Myl_35212i1 | 76.45 nM (Ki) | [14] |
| Isoxazolones (2-NCO derivatives) | Compound 7d | 20–70 nM (IC50) | [1] |
Experimental Protocols
The evaluation of HNE inhibitors involves a series of in vitro and in vivo assays.
In Vitro HNE Inhibition Assay
Objective: To determine the potency of a compound to inhibit HNE activity.
Materials:
-
Human Neutrophil Elastase (HNE) enzyme
-
Fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)
-
Test compounds
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, HNE enzyme, and the test compound dilution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
For mechanism-based inhibitors, a time-dependent inhibition assay is performed by incubating the enzyme and inhibitor for various time points before adding the substrate to determine the rate of inactivation (kinact) and the inhibition constant (KI).[5][15]
Visualizing Key Pathways and Processes
The following diagrams illustrate important concepts in HNE inhibition and drug discovery.
Caption: A generalized workflow for the discovery and optimization of HNE inhibitors.
Caption: The role of HNE in inflammation and the point of intervention for HNE inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Structure on Inhibitory Activity in a Series of Mechanism-Based Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of orally active nonpeptidic inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure-activity relationship analysis of human neutrophil elastase inhibitors using shuffling classification and regression trees and adaptive neuro-fuzzy inference systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of dihydropyrimidone inhibitors against native and auto-processed human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of nigranoic acid esters as novel human neutrophil elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure activity relationship studies of cinnamic acid derivatives as inhibitors of human neutrophil elastase revealed by ligand docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 14. Discovery of new neutrophil elastase inhibitors through Meloidae genome and transcriptome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase [mdpi.com]
Alvelestat (AZD9668): A Technical Overview of a Potent Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (B605355), also known as AZD9668 and initially referred to as Neutrophil elastase inhibitor 6, is an orally bioavailable and reversible inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation, and its excessive activity is implicated in the pathogenesis of several respiratory diseases, including Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, chronic obstructive pulmonary disease (COPD), and bronchiectasis.[2][3] By binding to and inhibiting NE, alvelestat mitigates NE-mediated inflammatory responses, thereby preventing lung tissue damage and potentially improving lung function.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of alvelestat.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| Synonyms | AZD9668, MPH966, this compound |
| Molecular Formula | C₂₅H₂₂F₃N₅O₄S |
| Molecular Weight | 545.53 g/mol |
| CAS Number | 848141-11-7 |
Discovery and Synthesis
The discovery and synthesis of alvelestat are detailed in the patent WO2005026123, with the specific synthesis described in Example 94. The synthesis is a multi-step process culminating in the final compound.
Experimental Protocol: Synthesis of Alvelestat
A detailed, step-by-step synthesis protocol is outlined below, based on the principles described in the patent literature. This process involves the formation of key intermediates and their subsequent coupling to yield the final active pharmaceutical ingredient.
Step 1: Synthesis of Intermediate A (Pyridone Core)
-
Reaction: A multi-component reaction involving an acetoacetate (B1235776) derivative, an amine with a trifluoromethylphenyl group, and a pyrazole (B372694) derivative.
-
Reagents: Ethyl 2-(1-methyl-1H-pyrazol-5-yl)-3-oxobutanoate, 3-(trifluoromethyl)aniline, and a suitable cyclizing agent.
-
Conditions: The reaction is typically carried out in a high-boiling point solvent such as diphenyl ether at elevated temperatures (e.g., 200-250 °C) to facilitate the condensation and cyclization.
-
Purification: The resulting pyridone intermediate is purified by crystallization or column chromatography.
Step 2: Synthesis of Intermediate B (Amine Side Chain)
-
Reaction: Preparation of the (5-(methylsulfonyl)pyridin-2-yl)methanamine (B1399389) side chain.
-
Reagents: Starting from 2-methyl-5-(methylthio)pyridine, which is oxidized to the corresponding sulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The methyl group is then brominated using N-bromosuccinimide (NBS) and subsequently converted to the amine.
-
Conditions: Oxidation is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. Bromination is often initiated by light or a radical initiator. The final amination can be achieved through various methods, such as the Gabriel synthesis or by displacement of the bromide with an amine equivalent.
-
Purification: Each step requires appropriate work-up and purification, often involving extraction and chromatography.
Step 3: Final Coupling Reaction
-
Reaction: Amide bond formation between the carboxylic acid of the pyridone core (Intermediate A, after hydrolysis of the ester) and the amine side chain (Intermediate B).
-
Reagents: The carboxylic acid of Intermediate A, (5-(methylsulfonyl)pyridin-2-yl)methanamine (Intermediate B), and a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).
-
Conditions: The reaction is carried out in an inert solvent like N,N-dimethylformamide (DMF) or DCM at room temperature. A base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the acid formed.
-
Purification: The final product, alvelestat, is purified by column chromatography followed by crystallization to obtain a solid of high purity.
Caption: Synthetic workflow for Alvelestat (AZD9668).
Mechanism of Action and Signaling Pathway
Neutrophil elastase is a key mediator of tissue damage in inflammatory lung diseases. In a healthy state, its activity is tightly regulated by endogenous inhibitors, primarily alpha-1 antitrypsin (AAT). In conditions like AATD, a deficiency in AAT leads to unchecked NE activity. Alvelestat acts as a competitive, reversible inhibitor of NE, restoring the protease-antiprotease balance.
Caption: Neutrophil Elastase signaling pathway and the inhibitory action of Alvelestat.
Pharmacological Data
In Vitro Activity
| Parameter | Value | Species | Assay Conditions |
| IC₅₀ | 12 nM | Human | Cell-free assay |
| Kᵢ | 9.4 nM | Human | Cell-free assay |
| pIC₅₀ | 7.9 | Human | - |
| Selectivity | >600-fold | - | Selective for NE over other serine proteases |
| IC₅₀ (Zymosan-stimulated whole blood) | 46 nM | Human | - |
| IC₅₀ (Cell-associated) | 48 nM | Human | - |
In Vivo Activity
| Animal Model | Treatment | Key Findings |
| Mouse (Smoke-induced airway inflammation) | 6 mg/kg | Decreased number of neutrophils in bronchoalveolar lavage fluid (BALF) |
| Guinea Pig (Chronic smoke-induced inflammation) | - | Prevented airspace enlargement and small airway remodeling |
| Rat/Mouse (Human NE-induced lung injury) | Oral administration | Prevented lung hemorrhage and increase in matrix protein degradation products in BALF |
Experimental Protocols for Biological Assays
Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for screening potential NE inhibitors.
-
Materials:
-
Neutrophil Elastase (human)
-
NE Assay Buffer
-
Fluorometric substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)
-
Alvelestat (or test inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
-
-
Procedure:
-
Prepare a working solution of NE in Assay Buffer.
-
Add 50 µL of the diluted NE solution to all wells of the microplate.
-
Prepare serial dilutions of Alvelestat or the test inhibitor. Add 25 µL of the inhibitor solutions to the respective wells. For the enzyme control, add 25 µL of Assay Buffer.
-
Mix the contents of the wells and incubate the plate at 37°C for 5 minutes.
-
Prepare a substrate reaction mix by diluting the fluorometric substrate in Assay Buffer.
-
Add 25 µL of the Substrate Reaction Mix to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30 minutes, with readings taken every 1-2 minutes.
-
The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control.
-
Zymosan-Stimulated Whole Blood Assay
This ex vivo assay measures the ability of an inhibitor to suppress NE release from activated neutrophils in a physiologically relevant matrix.
-
Materials:
-
Freshly collected human whole blood (with anticoagulant, e.g., citrate)
-
Zymosan A suspension (e.g., 10 mg/mL in saline)
-
Alvelestat (or test inhibitor)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Incubator shaker (37°C)
-
Centrifuge
-
NE activity assay kit
-
-
Procedure:
-
Pre-warm the whole blood and other reagents to 37°C.
-
In microcentrifuge tubes, add a small volume of Alvelestat or test inhibitor at various concentrations.
-
Add 1 mL of whole blood to each tube and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add 100 µL of the zymosan suspension to stimulate neutrophil degranulation. For the unstimulated control, add 100 µL of saline.
-
Incubate the tubes for 30 minutes in a shaking incubator at 37°C.
-
Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the NE activity in the plasma samples using a suitable NE activity assay.
-
Caption: Workflow for the Zymosan-stimulated whole blood assay.
In Vivo Cigarette Smoke-Induced Lung Inflammation Model
This animal model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics the pathology of COPD.
-
Animals:
-
Male C57BL/6 mice (6-8 weeks old)
-
-
Materials:
-
Whole-body inhalation exposure system
-
Standard research cigarettes
-
Alvelestat (for oral administration)
-
Vehicle control
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue processing
-
-
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Grouping: Divide mice into experimental groups: Air-exposed + vehicle, Smoke-exposed + vehicle, and Smoke-exposed + Alvelestat (at various doses).
-
Smoke Exposure: Expose the smoke groups to the smoke of a set number of cigarettes per day (e.g., 4-6 cigarettes), 5 days a week, for a period of several weeks (e.g., 4-12 weeks) in a whole-body inhalation chamber. The air-exposed group is exposed to filtered air under the same conditions.
-
Drug Administration: Administer Alvelestat or vehicle orally (e.g., by gavage) daily, starting before or during the smoke exposure period.
-
Endpoint Analysis (at the end of the study):
-
Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Perform differential cell counts on BAL fluid to quantify neutrophils, macrophages, and lymphocytes.
-
Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in the BAL fluid.
-
Process lung tissue for histopathological analysis to assess inflammation and structural changes (e.g., emphysema).
-
-
Conclusion
Alvelestat (AZD9668) is a well-characterized, potent, and selective inhibitor of neutrophil elastase with demonstrated efficacy in preclinical models of inflammatory lung disease. Its oral bioavailability and reversible mechanism of action make it a promising therapeutic candidate for diseases driven by excessive neutrophil elastase activity. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development for respiratory diseases.
References
An In-depth Technical Guide to Neutrophil Elastase Inhibitor Target Binding and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, contributing to the degradation of phagocytosed pathogens. However, its dysregulation and excessive activity in the extracellular space are implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). This has rendered neutrophil elastase a significant therapeutic target for the development of novel anti-inflammatory agents.
This technical guide provides a comprehensive overview of the principles governing the binding and kinetics of neutrophil elastase inhibitors. Due to the limited public information on a specific compound designated "Neutrophil elastase inhibitor 6," this document will focus on the broader mechanistic and quantitative aspects of NE inhibition, utilizing well-characterized inhibitors as illustrative examples. We will delve into the quantitative parameters that define inhibitor potency and mechanism, detail the experimental protocols for their determination, and visualize the complex biological and experimental processes involved.
Quantitative Data on Neutrophil Elastase Inhibitors
The efficacy and mechanism of action of a neutrophil elastase inhibitor are defined by several key quantitative parameters. These include the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), the association rate constant (k_on), and the dissociation rate constant (k_off). Below is a compilation of these values for some well-studied NE inhibitors.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| Sivelestat | Reversible, Competitive | 19 - 49[1] | - | - | - |
| AZD9668 (Alvelestat) | Reversible, Non-covalent | 12[2] | 9.4[2][3] | - | - |
| Elafin | Reversible | 9.5[4] | - | - | - |
| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Irreversible, Covalent | - | - | - | - |
Experimental Protocols
The determination of the binding and kinetic parameters of neutrophil elastase inhibitors relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed experiments.
Determination of IC50 using a Fluorometric Assay
This protocol is based on the principles used in commercially available neutrophil elastase inhibitor screening kits.
Principle: The assay measures the activity of neutrophil elastase by its ability to cleave a specific fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AFC or (Z-Ala-Ala-Ala-Ala)₂Rh110)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test inhibitor in Assay Buffer.
-
Reconstitute the neutrophil elastase and fluorogenic substrate in Assay Buffer to their recommended working concentrations.
-
-
Assay Protocol:
-
Add a fixed volume of the serially diluted test inhibitor to the wells of the 96-well plate.
-
Include wells for a positive control (known inhibitor) and a negative control (vehicle/Assay Buffer).
-
Add a fixed volume of the neutrophil elastase solution to all wells except for a blank (substrate only).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates) over a specified time period in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Determination of Kinetic Constants (k_on, k_off, Ki) using Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (neutrophil elastase) immobilized on a sensor surface. The change in the refractive index at the sensor surface upon binding and dissociation is proportional to the mass change, allowing for the determination of association and dissociation rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified human neutrophil elastase
-
Test inhibitor compounds
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified neutrophil elastase in the immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor in running buffer over the immobilized neutrophil elastase surface (association phase).
-
Follow with an injection of running buffer alone to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).
-
After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (Ki) can then be calculated as the ratio of k_off to k_on (Ki = k_off / k_on).
-
Visualizations
Signaling Pathway
Caption: NE-induced MUC1 gene expression signaling pathway.
Experimental Workflow
Caption: General workflow for NE inhibitor screening.
Inhibition Mechanisms
Caption: Comparison of reversible and irreversible inhibition.
References
The Role of Neutrophil Elastase Inhibitors in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key mediator in the pathogenesis of numerous inflammatory diseases. While essential for host defense, its dysregulated activity contributes significantly to tissue destruction and perpetuation of inflammatory cascades in conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of NE inhibitors in inflammatory diseases, with a focus on their mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
It is important to note that while this guide covers the broad class of neutrophil elastase inhibitors, specific information regarding "Neutrophil elastase inhibitor 6 (compound 113)" is limited in publicly accessible scientific literature. It is known to be an irreversible phosphonate-based inhibitor.[1] Therefore, this document will focus on well-characterized inhibitors to illustrate the principles and potential of this therapeutic class.
The Role of Neutrophil Elastase in Inflammation
Neutrophil elastase is stored in the azurophilic granules of neutrophils and is released upon neutrophil activation at sites of inflammation. Its primary physiological role is the degradation of proteins from invading pathogens. However, in chronic inflammatory states, excessive NE activity leads to the breakdown of critical extracellular matrix components, including elastin, collagen, and fibronectin.[2] This enzymatic activity not only causes direct tissue damage but also amplifies the inflammatory response by:
-
Cleaving and activating pro-inflammatory cytokines and chemokines.
-
Stimulating mucus hypersecretion in the airways. [3]
-
Impairing innate immunity by cleaving opsonins and complement receptors. [2]
-
Activating cell surface receptors, such as proteinase-activated receptor-2 (PAR2), to promote inflammation and pain. [4]
Key Neutrophil Elastase Inhibitors and Their Mechanisms of Action
A variety of neutrophil elastase inhibitors have been developed, ranging from endogenous proteins to small molecules with different mechanisms of inhibition.
-
Sivelestat: A synthetic, competitive, and selective inhibitor of neutrophil elastase.[5] It is clinically approved in some countries for the treatment of acute lung injury (ALI) and ARDS associated with systemic inflammatory response syndrome (SIRS).[5]
-
Alvelestat (AZD9668): An oral, potent, and reversible inhibitor of neutrophil elastase that has been investigated for the treatment of COPD and bronchiectasis.[6][7]
-
Tiprelestat (Elafin): A recombinant form of the endogenous human protein elafin, which is a potent and reversible inhibitor of both neutrophil elastase and proteinase 3.[8] It is being developed for pulmonary arterial hypertension (PAH).[8]
-
Phosphonate-based Inhibitors: A class of irreversible inhibitors that form a covalent bond with the active site serine of neutrophil elastase. These are primarily in the preclinical stages of development and are characterized by high potency.[2][9]
Data Presentation: Quantitative Comparison of NE Inhibitors
The following tables summarize key quantitative data for prominent neutrophil elastase inhibitors.
| Inhibitor | Type | Target | IC50 (Human NE) | Ki (Human NE) | Reference(s) |
| Sivelestat | Small Molecule | Neutrophil Elastase | 44 nM | 200 nM | [5] |
| Alvelestat (AZD9668) | Small Molecule | Neutrophil Elastase | pIC50: 7.9 nM | 9.4 nM | [6] |
| Tiprelestat (Elafin) | Protein | Neutrophil Elastase, Proteinase 3 | - | 0.08 nM | [3][10] |
| Phosphonate-based (Compound 111) | Small Molecule | Neutrophil Elastase | - | kinact/KI = 4,236,800 M-1s-1 | [1] |
Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors
| Study | Disease Model | Inhibitor | Key Findings | Reference(s) |
| Phase II Trial | Bronchiectasis | AZD9668 (60 mg twice daily for 4 weeks) | Improved FEV1 by 100 mL compared to placebo (p=0.006). | [11] |
| Phase IIb Trial | COPD | AZD9668 (60 mg twice daily for 12 weeks) | No significant improvement in FEV1 compared to placebo. | [12] |
| Meta-analysis of RCTs | ALI/ARDS | Sivelestat | Reduced 28-30 day mortality (RR=0.81), shortened mechanical ventilation time, and ICU stays. | [13] |
| Retrospective Cohort Study | Pediatric ARDS | Sivelestat | Higher cumulative survival compared to the control group (p=0.028). | [14] |
Table 2: Summary of Clinical Trial Data for Neutrophil Elastase Inhibitors
Experimental Protocols
In Vitro Neutrophil Elastase Inhibitor Screening Assay (Fluorometric)
This protocol outlines a common method for screening and characterizing NE inhibitors.
Objective: To determine the inhibitory activity of a test compound on purified human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase
-
Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or MeO-Suc-AAPV-AFC)
-
Assay Buffer
-
Test compounds and a known inhibitor (e.g., Sivelestat) as a positive control
-
96-well black microplates
-
Fluorometric microplate reader (e.g., Ex/Em = 485/525 nm or 400/505 nm)[15]
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute the neutrophil elastase to a working concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
-
Assay:
-
To the wells of a 96-well plate, add the assay buffer, followed by the test compound or control inhibitor.
-
Add the diluted neutrophil elastase to all wells except for the blank/no enzyme control.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is commonly used to evaluate the efficacy of anti-inflammatory agents.
Objective: To assess the ability of a neutrophil elastase inhibitor to mitigate LPS-induced lung inflammation and injury in mice.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Induction of Lung Injury:
-
Inhibitor Administration:
-
Administer the neutrophil elastase inhibitor at a predetermined dose and route (e.g., intraperitoneal injection or oral gavage) either before (prophylactic) or after (therapeutic) the LPS challenge.[19] The vehicle is administered to the control group.
-
-
Sample Collection and Analysis (e.g., 24 hours post-LPS):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis: Perform total and differential cell counts (especially neutrophils), and measure total protein concentration (as an indicator of vascular permeability) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Lung Tissue Analysis:
-
Histology: Perfuse, fix, and embed the lungs for sectioning and staining (e.g., Hematoxylin and Eosin) to assess lung injury, including edema, alveolar hemorrhage, and inflammatory cell infiltration.[17]
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil accumulation.
-
-
Animal Model: Cigarette Smoke (CS)-Induced COPD
This model mimics key features of human COPD.
Objective: To evaluate the long-term effects of a neutrophil elastase inhibitor on the development of emphysema and airway inflammation.
Procedure:
-
Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) or rats for at least one week.[20]
-
Chronic CS Exposure:
-
Inhibitor Administration:
-
Administer the neutrophil elastase inhibitor daily via a suitable route (e.g., oral gavage) throughout the CS exposure period.
-
-
Endpoint Analysis:
-
After the exposure period, assess lung function parameters (e.g., using a small animal ventilator).
-
Collect BALF for cell counts and cytokine analysis.
-
Process lung tissue for histological analysis to measure mean linear intercept (a measure of airspace enlargement/emphysema) and small airway wall thickness (a measure of airway remodeling).[22]
-
Visualizations: Signaling Pathways and Workflows
Caption: NE-induced MUC1 expression signaling pathway and point of intervention.[23][24]
Caption: General experimental workflow for NE inhibitor screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly potent irreversible inhibitors of neutrophil elastase generated by selection from a randomized DNA-valine phosphonate library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AZD9668, a neutrophil elastase inhibitor, plus ongoing budesonide/formoterol in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of neutrophil elastase contributes to attenuation of lipopolysaccharide-induced acute lung injury during neutropenia recovery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 21. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atsjournals.org [atsjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Neutrophil Elastase Inhibitor 6 (Alvelestat/AZD9668) for COPD Research Models
This technical guide provides a comprehensive overview of this compound, also known as Alvelestat and formerly as AZD9668, for its application in Chronic Obstructive Pulmonary Disease (COPD) research models. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows.
Introduction to Neutrophil Elastase and its Role in COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and tissue destruction. A central element in its pathogenesis is the protease/anti-protease imbalance, with neutrophil elastase (NE) being a key enzyme driving the breakdown of the lung's extracellular matrix, perpetuating inflammation, and causing mucus hypersecretion.[1] Inhaled irritants like cigarette smoke trigger an influx of neutrophils into the lungs, which then release NE, leading to the degradation of elastin (B1584352) and other critical structural proteins.[1] This process establishes a vicious cycle of inflammation and tissue damage.[1]
Alvelestat (AZD9668): A Potent and Selective Neutrophil Elastase Inhibitor
Alvelestat is an orally bioavailable, potent, and reversible inhibitor of human neutrophil elastase.[1][2] Unlike earlier irreversible inhibitors, its reversible nature may offer a better safety profile.[2][3] Alvelestat has demonstrated high selectivity for neutrophil elastase over other serine proteases.[4] Its potential to mitigate lung inflammation and the subsequent structural and functional changes has been evaluated in various preclinical and clinical studies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for Alvelestat (AZD9668) from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of Alvelestat (AZD9668)
| Parameter | Value | Species | Notes |
| pIC₅₀ | 7.9 nM | Human | |
| IC₅₀ | 12 nM | Human | [5] |
| Kᵢ | 9.4 nM | Human | [5][6] |
| KᏧ | 9.5 nM | Human | [6] |
| Selectivity | >600-fold | Human | More selective for NE over other serine proteases.[5] |
Table 2: Preclinical Efficacy of Alvelestat (AZD9668) in COPD Models
| Model | Animal | Treatment | Key Findings |
| Acute Cigarette Smoke Exposure | Mouse | 1-10 mg/kg, oral, twice daily for 4 days | Reduced bronchoalveolar lavage (BAL) neutrophils and interleukin-1β.[2][6] |
| Human NE-Induced Lung Injury | Mouse, Rat | Oral administration | Prevented lung hemorrhage and increase in matrix protein degradation products in BAL fluid.[2][5] |
| Chronic Cigarette Smoke Exposure | Guinea Pig | Prophylactic or therapeutic dosing | Prevented airspace enlargement and small airway wall remodeling.[2] |
Table 3: Clinical Pharmacodynamic Biomarkers (Phase 2, AATD-related Emphysema)
| Biomarker | Treatment Group (High Dose) | Placebo Group | Outcome |
| Blood Neutrophil Elastase Activity | Statistically significant reduction | No significant change | |
| Aα-val³⁶⁰ | Progressive decrease, statistically significant vs. placebo at weeks 8 & 12 | Increase at all time points | |
| Desmosine | Decrease over time | Increase over time |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is adapted from commercially available fluorometric screening kits.[7][8][9]
Objective: To determine the in vitro inhibitory activity of a test compound against neutrophil elastase.
Materials:
-
Neutrophil Elastase (human)
-
Fluorogenic NE substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer
-
Test compound (e.g., Alvelestat)
-
Control inhibitor (e.g., Sivelestat or SPCK)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm or 485/525 nm depending on substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the desired concentrations in Assay Buffer.
-
Reconstitute and dilute the Neutrophil Elastase and substrate according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 25 µL of the diluted test compound or control inhibitor to the wells of the 96-well plate. For the enzyme control well, add 25 µL of Assay Buffer.
-
Add 50 µL of the diluted Neutrophil Elastase solution to each well (except for the background control).
-
Mix gently and incubate the plate for 5 minutes at 37°C, protected from light.
-
Prepare a Reaction Mix containing the NE substrate according to the kit instructions.
-
Add 25 µL of the Reaction Mix to all wells, including the background control.
-
Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
-
This protocol is based on established methods for inducing emphysema in mice.[10][11][12]
Objective: To induce emphysema in mice to test the efficacy of NE inhibitors.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Porcine Pancreatic Elastase (PPE)
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Intratracheal or oropharyngeal instillation device (e.g., MicroSprayer)
Procedure:
-
Animal Preparation:
-
Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).
-
-
Elastase Instillation (Single Dose Protocol):
-
Position the anesthetized mouse in a supine position on a surgical board.
-
Expose the trachea through a small incision or use a non-invasive oropharyngeal approach.
-
Instill a single dose of PPE (e.g., 0.2 IU in 50 µL of saline) into the lungs using an intratracheal or oropharyngeal device.
-
Control animals receive an equal volume of sterile saline.
-
Allow the mice to recover in a warm environment.
-
-
Post-Instillation and Analysis:
-
Monitor the animals for signs of distress.
-
The test compound (Alvelestat) can be administered prophylactically (before PPE instillation) or therapeutically (after PPE instillation).
-
At a predetermined time point (e.g., 21-28 days post-instillation), euthanize the animals.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse and fix the lungs for histological analysis (e.g., H&E staining to measure mean linear intercept).
-
This protocol outlines a common method for inducing COPD-like features in mice using cigarette smoke exposure.[13][14][15]
Objective: To create a chronic model of COPD in mice to evaluate the long-term effects of NE inhibitors.
Materials:
-
C57BL/6 or BALB/c mice
-
Standard research-grade cigarettes
-
Whole-body or nose-only smoke exposure system
-
Test compound (Alvelestat)
Procedure:
-
Smoke Exposure:
-
Place the mice in the exposure chamber.
-
Expose the mice to cigarette smoke (e.g., 5 cigarettes per day, 5 days a week) for a chronic period (e.g., 3-6 months).
-
Control animals are exposed to filtered air under the same conditions.
-
-
Compound Administration:
-
Administer the test compound (Alvelestat) orally daily, either starting before the smoke exposure (prophylactic) or after a certain period of exposure (therapeutic).
-
-
Analysis:
-
At the end of the exposure period, perform lung function tests.
-
Collect BALF for analysis of inflammatory cells and mediators.
-
Harvest the lungs for histological assessment of emphysema (mean linear intercept) and small airway remodeling.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key concepts.
Caption: Neutrophil Elastase Signaling in COPD.
Caption: Preclinical testing workflow for Alvelestat.
Conclusion
Alvelestat (AZD9668) is a well-characterized neutrophil elastase inhibitor with demonstrated efficacy in preclinical models of COPD. The data suggest its potential to reduce key inflammatory and structural changes associated with the disease. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Alvelestat and other novel NE inhibitors in the context of COPD. Further research is warranted to fully elucidate its long-term efficacy and safety in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 9. abcam.com [abcam.com]
- 10. Elastase-Induced Lung Emphysema Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elastase-Induced Lung Emphysema Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Characterization of a Mouse Model of Emphysema Induced by Multiple Instillations of Low-Dose Elastase [frontiersin.org]
- 13. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 14. scireq.com [scireq.com]
- 15. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
The Role of Neutrophil Elastase Inhibitors in Cystic Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystic fibrosis (CF) is a genetic disorder characterized by chronic airway inflammation, which is predominantly driven by neutrophils. A key mediator of this inflammation and subsequent lung damage is neutrophil elastase (NE), a serine protease released by activated neutrophils. The persistent and excessive activity of NE in the CF airways leads to the degradation of structural lung proteins, impaired mucociliary clearance, and perpetuation of the inflammatory cycle. Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy for mitigating lung disease in individuals with CF. This technical guide provides a comprehensive overview of the role of NE in CF pathophysiology and the investigation of NE inhibitors, with a focus on preclinical and clinical research methodologies. While a specific compound designated "Neutrophil elastase inhibitor 6" is not prominently identified in the scientific literature, this document will explore the broader class of NE inhibitors, using data from representative molecules to illustrate the principles of their investigation and therapeutic potential.
The Pathophysiological Role of Neutrophil Elastase in Cystic Fibrosis
In the cystic fibrosis lung, a cascade of events leads to a state of chronic, neutrophil-dominated inflammation. The defective cystic fibrosis transmembrane conductance regulator (CFTR) protein results in dehydrated and viscous mucus, which impairs mucociliary clearance and promotes chronic bacterial infections. This environment triggers a robust and persistent influx of neutrophils into the airways.
While neutrophils are essential for host defense, their excessive and prolonged presence in the CF lung becomes detrimental. Activated neutrophils release a variety of potent inflammatory mediators, including neutrophil elastase (NE).[1] NE is a powerful serine protease that contributes to lung damage through several mechanisms:
-
Degradation of Extracellular Matrix: NE breaks down key structural components of the lung parenchyma, including elastin, collagen, and proteoglycans, leading to bronchiectasis and emphysema.
-
Mucus Hypersecretion: NE stimulates goblet cells to produce more mucus, further exacerbating airway obstruction.
-
Impairment of Immune Defense: NE can cleave and inactivate antibodies and complement receptors, hindering the ability to fight off infections.
-
Perpetuation of Inflammation: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of inflammation.
The signaling pathway below illustrates the central role of neutrophil elastase in the inflammatory cascade within the cystic fibrosis airway.
Therapeutic Strategies: Inhibition of Neutrophil Elastase
Given the central role of NE in CF lung disease, its inhibition is a key therapeutic target. The goal of NE inhibitors is to reduce the proteolytic burden in the airways, thereby mitigating lung damage and inflammation. Several classes of NE inhibitors have been investigated, including:
-
Direct Inhibitors: These molecules bind directly to the active site of NE, preventing it from cleaving its substrates.
-
Indirect Inhibitors: These compounds target upstream pathways involved in the activation of NE. For example, inhibitors of dipeptidyl peptidase 1 (DPP1) prevent the maturation and activation of several neutrophil serine proteases, including NE.[2][3][4]
The following sections will provide an overview of the preclinical and clinical investigation of representative NE inhibitors.
Data Presentation: Quantitative Analysis of Neutrophil Elastase Inhibitors
The following tables summarize key quantitative data for several neutrophil elastase inhibitors that have been investigated for the treatment of inflammatory lung diseases, including cystic fibrosis.
Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors
| Compound | Class | Target | IC50 | Source |
| L-658,758 | Cephalosporin-based | Neutrophil Elastase | 38 µM | [5] |
| AZD9668 | Pyridone derivative | Neutrophil Elastase | - | - |
| POL6014 | M-macrocyclic peptide | Neutrophil Elastase | - | - |
| Brensocatib (INS1007) | Oxazepane derivative | Dipeptidyl Peptidase 1 (DPP1) | - | [2][4] |
Table 2: Summary of Clinical Trial Data for Neutrophil Elastase Inhibitors in Cystic Fibrosis
| Compound | Phase | Route of Administration | Key Findings | Reference |
| AZD9668 | II | Oral | No significant effect on sputum neutrophil counts or lung function. A trend towards reduction in some sputum inflammatory markers (IL-6, RANTES) and a significant reduction in urinary desmosine (B133005) were observed. | [6][7][8][9][10] |
| POL6014 | Ib/IIa | Inhaled | Well-tolerated. Demonstrated a >1-log reduction in active NE in the sputum of CF patients 3 hours after dosing. | [11][12][13][14] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the investigation of neutrophil elastase inhibitors.
Neutrophil Elastase Activity Assay (Spectrophotometric)
This assay is used to measure the enzymatic activity of neutrophil elastase in biological samples, such as sputum.
Principle: The assay utilizes a specific chromogenic substrate for neutrophil elastase. When cleaved by active NE, the substrate releases a colored product that can be quantified by measuring its absorbance at a specific wavelength.
Materials:
-
Sputum sol sample
-
Neutrophil elastase-specific chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide)
-
Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Process sputum to obtain the sol phase (aqueous fraction). This may involve centrifugation and filtration.
-
Reaction Setup: In a 96-well plate, add the assay buffer, sputum sample, and the chromogenic substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculation: The NE activity is calculated based on the rate of change in absorbance over time and is typically expressed in units of concentration or activity per unit of sample volume.
Measurement of Inflammatory Biomarkers (Multiplex Immunoassay)
This method allows for the simultaneous measurement of multiple cytokines and chemokines in a single sample.
Principle: The assay uses beads coated with specific antibodies against different inflammatory markers. When the sample is added, the markers bind to their respective antibodies on the beads. A secondary, fluorescently labeled antibody is then added to create a "sandwich," and the fluorescence intensity for each bead set is measured by a flow cytometer.
Materials:
-
Sputum sol or plasma sample
-
Multiplex immunoassay kit (containing antibody-coated beads, detection antibodies, and standards)
-
Wash buffer
-
Flow cytometer
Procedure:
-
Sample and Standard Preparation: Prepare a standard curve using the provided standards. Dilute samples as needed.
-
Incubation with Beads: Add the antibody-coated beads to a 96-well filter plate, followed by the standards and samples. Incubate to allow the analytes to bind.
-
Washing: Wash the beads to remove unbound material.
-
Incubation with Detection Antibodies: Add the biotinylated detection antibodies and incubate.
-
Incubation with Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) and incubate. The SAPE binds to the biotinylated detection antibodies.
-
Data Acquisition: Resuspend the beads in wash buffer and acquire the data on a flow cytometer.
-
Data Analysis: The concentration of each analyte is determined by comparing the sample's fluorescence intensity to the standard curve.
The following diagram illustrates a typical experimental workflow for evaluating a novel neutrophil elastase inhibitor.
Conclusion
The inhibition of neutrophil elastase represents a compelling therapeutic avenue for mitigating the progressive lung damage that is a hallmark of cystic fibrosis. While the term "this compound" does not correspond to a specific, widely recognized agent, the broader class of NE inhibitors has been the subject of extensive research. The data from representative compounds such as L-658,758, AZD9668, and POL6014, as well as indirect inhibitors like brensocatib, highlight the potential of this approach. The successful development of a safe and effective NE inhibitor for CF will likely require a multifaceted approach, including robust preclinical evaluation and well-designed clinical trials that incorporate relevant biomarkers of target engagement and clinical efficacy. This technical guide provides a foundational understanding of the rationale, methodologies, and current landscape of neutrophil elastase inhibition in the context of cystic fibrosis, serving as a valuable resource for researchers and drug developers in the field.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. What is Brensocatib used for? [synapse.patsnap.com]
- 3. Brensocatib: Is this breakthrough a Game-Changer for Bronchiectasis? - Dr Ricardo Jose - London Chest Specialist [londonchestspecialist.co.uk]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Efficacy, safety and effect on biomarkers of AZD9668 in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qdcxjkg.com [qdcxjkg.com]
- 8. Efficacy, safety and effect on biomarkers of AZD9668 in cystic fibrosis | European Respiratory Society [publications.ersnet.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. Santhera Announces Start Of Phase IbIIa Trial With POL6014 In Patients With Cystic Fibrosis [clinicalleader.com]
- 12. patientworthy.com [patientworthy.com]
- 13. Single dose escalation studies with inhaled POL6014, a potent novel selective reversible inhibitor of human neutrophil elastase, in healthy volunteers and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
The Role of Sivelestat (Neutrophil Elastase Inhibitor 6) in Mitigating Extracellular Matrix Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key driver of extracellular matrix (ECM) degradation in a variety of inflammatory diseases. Its unregulated activity leads to the breakdown of critical structural proteins, including elastin (B1584352) and collagen, contributing to tissue damage and loss of function in conditions such as acute respiratory distress syndrome (ARDS), chronic obstructive pulmonary disease (COPD), and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the mechanism and effects of the selective neutrophil elastase inhibitor, Sivelestat, referred to herein as "Neutrophil Elastase Inhibitor 6," in preventing ECM degradation. This document details the quantitative efficacy of Sivelestat and other relevant inhibitors, outlines key experimental protocols for their evaluation, and illustrates the associated signaling pathways.
Mechanism of Action: Targeting the Engine of ECM Destruction
Neutrophil elastase is a powerful protease with a broad substrate specificity, capable of degrading most components of the extracellular matrix.[1][2] Under normal physiological conditions, its activity is tightly regulated by endogenous inhibitors like alpha-1-antitrypsin.[1] However, in inflammatory states, an overwhelming influx of neutrophils leads to an excess of NE, tipping the balance in favor of proteolysis and tissue destruction.[3]
Sivelestat is a potent, selective, and competitive inhibitor of neutrophil elastase.[4] It binds to the active site of the enzyme, forming a stable but reversible complex that prevents it from cleaving its substrates.[4][5] By directly neutralizing NE, Sivelestat preserves the structural integrity of the ECM, thereby mitigating inflammatory responses and protecting tissues from damage.[4][5] Its high specificity for neutrophil elastase over other proteases, such as pancreatic elastase, minimizes off-target effects.[6]
Quantitative Efficacy of Neutrophil Elastase Inhibitors
The potency of neutrophil elastase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following tables summarize the in vitro potency of Sivelestat and other notable NE inhibitors, as well as in vivo data demonstrating their effects on biomarkers of ECM degradation.
Table 1: In Vitro Potency of Selected Neutrophil Elastase Inhibitors
| Inhibitor | Target | IC50 Value | Source(s) |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 19-49 nM | [6][7] |
| Pancreatic Elastase | 5.6 µM | [6][7] | |
| Human Proteinase 3 (PR3) | 700 nM | [8] | |
| AZD9668 (Alvelestat) | Human Neutrophil Elastase | - | [9] |
| BAY 85-8501 | Human Neutrophil Elastase | 65 pM | [10] |
Table 2: In Vivo Effects of Neutrophil Elastase Inhibitors on ECM Degradation Biomarkers
| Inhibitor | Animal Model/Clinical Setting | Biomarker | Key Findings | Source(s) |
| Sivelestat | Angiotensin II-induced abdominal aortic aneurysm in mice | Elastin Fragmentation | Reduced elastin fragmentation in the aorta. | [3] |
| AZD9668 | Cystic Fibrosis Patients (Phase II Study) | Urinary Desmosine (B133005) | Statistically significant reduction in urinary desmosine levels, indicating decreased elastin breakdown. | [6] |
| Alvelestat (B605355) (AZD9668) | Alpha-1 Antitrypsin Deficiency Patients (Phase 2 Study) | Plasma Desmosine | Significant reduction in plasma desmosine levels with the 240 mg dose. | [11] |
Signaling Pathways in NE-Mediated ECM Degradation and Inhibition
Neutrophil elastase contributes to tissue damage not only through direct proteolysis of ECM components but also by modulating key inflammatory signaling pathways. Sivelestat's inhibition of NE can, therefore, have broader downstream anti-inflammatory effects.
Neutrophil Elastase-Mediated Inflammatory Cascade
Activated neutrophils release NE, which degrades ECM proteins like elastin and collagen. The resulting ECM fragments can act as damage-associated molecular patterns (DAMPs), further amplifying the inflammatory response by activating pathways such as the Toll-like receptor 4 (TLR4)/NF-κB pathway. This leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), creating a vicious cycle of inflammation and tissue destruction. Additionally, NE can directly and indirectly activate matrix metalloproteinases (MMPs), which also contribute to ECM breakdown.
Modulation by Sivelestat
By inhibiting NE, Sivelestat directly prevents the degradation of the ECM. This, in turn, reduces the generation of pro-inflammatory ECM fragments, thereby dampening the activation of downstream signaling cascades like the NF-κB pathway.[2] Furthermore, Sivelestat has been shown to modulate other signaling pathways implicated in inflammation and apoptosis, including the PI3K/AKT/mTOR and JNK pathways, contributing to its overall protective effects.[12]
Experimental Protocols
Evaluating the efficacy of neutrophil elastase inhibitors requires robust in vitro and in vivo experimental models. The following protocols provide detailed methodologies for key assays.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This assay is used to determine the potency (e.g., IC50) of an inhibitor against purified neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (NE)
-
NE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Sivelestat (or other test inhibitors)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sivelestat in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of Sivelestat in Assay Buffer to achieve the desired final concentrations.
-
Dilute the NE stock solution to the working concentration in Assay Buffer.
-
Prepare the NE substrate solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a defined volume of each Sivelestat dilution.
-
Positive Control (No Inhibitor): Add Assay Buffer instead of the inhibitor.
-
Negative Control (No Enzyme): Add Assay Buffer instead of the NE solution.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted NE solution to all wells except the negative control wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NE substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the negative control from all other wells to correct for background fluorescence.
-
Calculate the percentage of inhibition for each Sivelestat concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of Positive Control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This animal model is widely used to assess the in vivo efficacy of anti-inflammatory agents like Sivelestat in a setting of acute lung inflammation and associated ECM degradation.
Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sivelestat
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House the mice under standard conditions for at least one week before the experiment.
-
Induction of Lung Injury:
-
Anesthetize the mice.
-
Administer LPS (e.g., 1-5 mg/kg) via intratracheal or intranasal instillation to induce lung inflammation. A control group should receive sterile saline.
-
-
Treatment Administration:
-
Administer Sivelestat (e.g., 10-100 mg/kg) via a chosen route (e.g., intraperitoneal, intravenous) at a specified time point relative to the LPS challenge (e.g., 1 hour before or 1 hour after).
-
A vehicle control group should receive the same volume of the vehicle used to dissolve Sivelestat.
-
-
Endpoint Analysis (e.g., 24-48 hours post-LPS):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
BALF Analysis: Perform total and differential cell counts to quantify neutrophil infiltration. Measure total protein concentration as an indicator of alveolar-capillary barrier permeability.
-
Lung Tissue Histology: Fix, embed, and section the lung tissue. Perform Hematoxylin and Eosin (H&E) staining to assess lung injury (e.g., alveolar wall thickening, edema, inflammatory cell infiltration).
-
ECM Degradation Analysis:
-
Hydroxyproline (B1673980) Assay (for Collagen Degradation):
-
Hydrolyze a weighed portion of the lung tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay using a commercial kit or established protocols involving chloramine-T and Ehrlich's reagent to quantify the hydroxyproline content.
-
Normalize the hydroxyproline content to the initial tissue weight. A decrease in hydroxyproline content in the Sivelestat-treated group compared to the LPS-only group indicates inhibition of collagen degradation.
-
-
Desmosine Assay (for Elastin Degradation):
-
Hydrolyze lung tissue or collect urine/plasma samples.
-
Use a competitive ELISA kit specific for desmosine and isodesmosine (B1214917) to quantify the levels of these elastin cross-linking amino acids.
-
A reduction in desmosine/isodesmosine levels in the Sivelestat-treated group suggests a decrease in elastin breakdown.
-
-
-
Conclusion
Sivelestat (this compound) represents a targeted therapeutic approach for diseases characterized by excessive neutrophil-driven inflammation and ECM degradation. By potently and selectively inhibiting neutrophil elastase, Sivelestat directly prevents the breakdown of essential structural proteins like elastin and collagen. Its mechanism of action extends to the modulation of key pro-inflammatory signaling pathways, further contributing to its tissue-protective effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic potential of neutrophil elastase inhibition.
References
- 1. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Inhibition by Sivelestat (ONO-5046) Attenuates AngII-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase II study of a neutrophil elastase inhibitor (AZD9668) in patients with bronchiectasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of irreversible phosphonate-based NE inhibitors
An In-depth Technical Guide to the Pharmacological Profile of Irreversible Phosphonate-Based Neutral Endopeptidase (NEP) Inhibitors
Introduction
Neutral Endopeptidase (NEP), also known as neprilysin or EC 3.4.24.11, is a zinc-dependent metalloprotease widely expressed on the surface of various cells, particularly in the kidneys, lungs, and vascular endothelium.[1] NEP plays a crucial role in cardiovascular and renal homeostasis by degrading a variety of vasoactive peptides.[2] Its primary substrates include the natriuretic peptides—atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP)—which are critical for promoting vasodilation, natriuresis, and diuresis.[3][4] By inactivating these peptides, NEP activity dampens these beneficial cardiovascular effects.
The inhibition of NEP has emerged as a key therapeutic strategy for conditions such as hypertension and heart failure.[1] By preventing the breakdown of natriuretic peptides, NEP inhibitors elevate their circulating levels, thereby enhancing their vasodilatory and natriuretic actions.[1] Among the various classes of NEP inhibitors, phosphonate-based compounds are of significant interest. These molecules are designed as transition-state analogs that bind with high affinity to the enzyme's active site. While the term "irreversible" often implies the formation of a stable covalent bond, in the context of phosphonate (B1237965) NEP inhibitors, it typically refers to a functionally irreversible profile characterized by high potency, slow dissociation rates, and a long duration of action, effectively rendering the enzyme inactive for extended periods.[5]
This technical guide provides a comprehensive overview of the pharmacological profile of these potent phosphonate-based NEP inhibitors, intended for researchers, scientists, and professionals in drug development.
NEP Signaling Pathway and Mechanism of Inhibition
NEP's primary role is to hydrolyze and inactivate natriuretic peptides. When ANP or BNP are released from the heart in response to increased blood volume, they bind to the natriuretic peptide receptor-A (NPR-A).[4] This binding activates guanylate cyclase, leading to increased intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates downstream effects like vasodilation, decreased aldosterone (B195564) secretion, and increased renal excretion of sodium and water.[1] NEP inhibition blocks the degradation of ANP and BNP, thereby amplifying the beneficial effects of this signaling pathway.[3]
Phosphonate inhibitors are designed as stable mimics of the tetrahedral transition state of peptide hydrolysis.[6] The phosphonate moiety coordinates strongly with the catalytic zinc ion in the NEP active site, while other parts of the inhibitor molecule engage with substrate-binding pockets (S1', S2'), leading to potent and long-lasting, functionally irreversible inhibition.[7]
Pharmacological Data of Phosphonate NEP Inhibitors
The development of phosphonate-based NEP inhibitors has yielded several potent compounds. A notable example is CGS 24592 and its orally bioavailable diphenyl phosphonate prodrug, CGS 25462. The data below summarizes their pharmacological properties along with other relevant phosphonate inhibitors used in preclinical studies.
| Compound | Target | IC50 (nM) | Animal Model | Dose | Route | Effect | Reference |
| CGS 24592 | NEP | 1.9 ± 0.1 | N/A | N/A | N/A | Potent in vitro inhibition | [3] |
| CGS 25462 | NEP (prodrug) | N/A | DOCA-salt Rat | 30 mg/kg | Oral | -35 ± 7 mmHg reduction in MAP | [3] |
| Phosphoramidon (B1677721) | NEP / ECE | N/A | DOCA-salt Rat | 0.01-1.0 mg/kg/min | IV Infusion | -28 to -85 mmHg reduction in BP | [8] |
| SCH 32615 | NEP | N/A | DOCA-salt Rat | 100 mg/kg + 1 mg/kg/min | IV | -49 ± 7 mmHg reduction in BP | [8] |
N/A: Not Applicable or Not Available. ECE: Endothelin Converting Enzyme. MAP: Mean Arterial Pressure. BP: Blood Pressure.
Experimental Protocols
In Vitro NEP Inhibition Assay (Fluorometric Method)
This protocol describes a method to determine the inhibitory potency (IC50) of a test compound against NEP using a fluorogenic substrate.
Materials:
-
Recombinant human NEP enzyme
-
Assay Buffer: 50 mM Tris, 25 mM NaCl, pH 7.5
-
Fluorogenic Substrate: e.g., Abz-GGDFLRRV-EDDnp or Glutaryl-Ala-Ala-Phe-AMC[9][10]
-
Specific NEP inhibitor (e.g., Thiorphan or Phosphoramidon) for positive control[11]
-
Test phosphonate compounds
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~330-360 nm, Emission: ~430-460 nm)[12]
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the final working concentration (e.g., 10 µM) in Assay Buffer. Prepare serial dilutions of the test compound and control inhibitor in Assay Buffer.
-
Enzyme Preparation: Dilute the NEP enzyme stock to the desired concentration in cold Assay Buffer. The final concentration should provide a linear reaction rate for at least 30 minutes.
-
Assay Reaction:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution (or buffer for control wells).
-
Add 160 µL of Assay Buffer.
-
Initiate the reaction by adding 20 µL of the diluted NEP enzyme to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Measurement:
-
Add 20 µL of the fluorogenic substrate to all wells to start the cleavage reaction.
-
Immediately place the plate in the fluorometer, pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Assessment (DOCA-salt Hypertensive Rat Model)
This protocol outlines the use of the deoxycorticosterone acetate (B1210297) (DOCA)-salt model, a well-established model of mineralocorticoid-induced, volume-dependent hypertension, to evaluate the antihypertensive effects of NEP inhibitors.[13][14]
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Model Induction:
-
Anesthetize the rats and perform a left uninephrectomy (removal of one kidney) to impair renal fluid excretion.[15]
-
One week post-surgery, implant a subcutaneous pellet of DOCA (e.g., 25 mg) or administer DOCA via subcutaneous injection (e.g., 20 mg/kg twice weekly).[15]
-
Replace normal drinking water with a 1% NaCl solution to induce salt and water retention.[15]
-
Monitor the development of hypertension over 3-4 weeks using a tail-cuff plethysmograph. Systolic blood pressure should rise to >160 mmHg.[15]
-
-
Drug Administration:
-
Once hypertension is established, randomize the animals into vehicle and treatment groups.
-
Administer the test phosphonate inhibitor (e.g., CGS 25462 at 30 mg/kg) or vehicle via the desired route (e.g., oral gavage) daily for the study duration (e.g., 1-2 weeks).[3]
-
-
Endpoint Measurement:
-
Measure systolic blood pressure daily or at specified time points post-dosing.
-
At the end of the study, terminal measurements can include mean arterial pressure via arterial cannulation for more precise data.
-
Collect blood and tissue samples for pharmacokinetic analysis or biomarker assessment (e.g., plasma ANP, cGMP).
-
-
Data Analysis:
-
Compare the change in blood pressure from baseline between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in blood pressure in the treated group indicates efficacy.
-
Conclusion
Phosphonate-based inhibitors of neutral endopeptidase represent a potent class of therapeutic agents with significant potential for the treatment of cardiovascular diseases like hypertension and heart failure. Their design as transition-state analogs confers high affinity and a long duration of action, leading to a functionally irreversible inhibition profile. The ability of orally available prodrugs to elicit sustained blood pressure reduction in relevant preclinical models underscores their therapeutic promise. The experimental protocols and pharmacological data presented in this guide provide a framework for the continued research and development of this important class of inhibitors.
References
- 1. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disparate effects of phosphoramidon on blood pressure in SHR and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly selective assay for neutral endopeptidase based on the cleavage of a fluorogenic substrate related to Leu-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.unifesp.br [repositorio.unifesp.br]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijvets.com [ijvets.com]
A Technical Guide to Early-Stage Research on Novel Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine proteases represent a vast and functionally diverse family of enzymes, playing critical roles in a multitude of physiological processes, including blood coagulation, inflammation, digestion, and tissue remodeling. Their dysregulation is implicated in a wide range of pathologies, such as cardiovascular diseases, inflammatory disorders, cancer, and neurodegenerative conditions. Consequently, the development of potent and selective serine protease inhibitors remains a highly active area of therapeutic research. This guide provides an in-depth overview of the core aspects of early-stage research in this field, focusing on data-driven insights, detailed experimental methodologies, and the visualization of key biological pathways and workflows.
Introduction to Serine Proteases and Their Inhibition
Serine proteases are characterized by the presence of a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, at their active site. The serine residue acts as a nucleophile to hydrolyze peptide bonds in their substrates. The development of inhibitors targeting these enzymes aims to modulate their activity and restore physiological balance. Early-stage research focuses on the discovery, synthesis, and characterization of novel inhibitory compounds with therapeutic potential.
Quantitative Analysis of Novel Serine Protease Inhibitors
The potency and selectivity of novel inhibitors are critical parameters evaluated in early-stage research. This data is essential for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for a selection of recently developed serine protease inhibitors.
Table 1: Inhibitory Potency of Novel Thrombin Inhibitors
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| ZXX-4 | Thrombin | 0.023 µM | - | In vitro coagulation assay | [1] |
| Compound 7 | Thrombin | - | 0.17 µM | Enzyme inhibition assay | [2] |
| Compound 8 | Thrombin | - | 8.53 µM | Enzyme inhibition assay | [2] |
| Tert-butyl derivative 18 | Thrombin | 7.3 µM | - | Plasma clotting assay | [2] |
| 1-aminoisoquinoline derivative | Thrombin | pIC50 = 7.9 | - | Not specified | [3] |
| Z-29 (tryptophan aurone) | Thrombin | 22.9 ± 6.88 µM | - | In vitro anticoagulant activity test | [4] |
Table 2: Inhibitory Potency of Novel Neutrophil Elastase (NE) Inhibitors
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| Compound 2o (isoxazol-5(2H)-one) | Human Neutrophil Elastase | 20 nM | - | Enzyme inhibition assay | |
| AZD9668 | Human Neutrophil Elastase | - | - | Not specified | [5] |
| Phthalimide-based thiazole (B1198619) 4c | Human Neutrophil Elastase | 12.98 µM | - | Spectrofluorimetric assay | |
| Molassamide | Human Neutrophil Elastase | 0.11 µM | - | Not specified | [6] |
| Loggerpeptin A | Human Neutrophil Elastase | 0.29 µM | - | Not specified | [6] |
| Lyngbyastatin 7 | Human Neutrophil Elastase | 23 nM | - | Not specified | [6] |
Table 3: Inhibitory Potency of Other Novel Serine Protease Inhibitors
| Inhibitor | Target | IC50 | Ki | Assay Type | Reference |
| Spi1C | Trypsin | - | 1.52 x 10⁻⁸ M | Enzyme inhibition assay | [7] |
| Spi1C | α-Chymotrypsin | - | 1.79 x 10⁻⁸ M | Enzyme inhibition assay | [7] |
| NAP858 | Trypsin-like proteases | - | 0.2 µM | Enzyme inhibition assay | [8] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides methodologies for key experiments in the screening and characterization of novel serine protease inhibitors.
Synthesis of a Novel β-Lactam Based Serine Protease Inhibitor
This protocol describes a general approach for the synthesis of monocyclic β-lactam inhibitors designed to mimic the natural substrates of serine proteases[9].
Materials:
-
t-Boc-serine
-
Nucleophile (e.g., HCl*H2NOBn)
-
Coupling agents (e.g., DCC, HOBt)
-
Solvents (e.g., DMF, DCM)
-
Reagents for β-lactam ring formation
Procedure:
-
Assemble a fully protected monocyclic β-lactam core: This is typically a multi-step process. An exemplary first step is the nucleophilic substitution on the acyl group of t-Boc-serine with a suitable nucleophile[9].
-
Elaboration of the β-lactam core: Introduce desired "R" groups at various positions of the β-lactam core to create a library of inhibitor candidates. This allows for the exploration of structure-activity relationships.
-
Purification and Characterization: Purify the final compounds using techniques such as column chromatography and characterize their structure and purity using methods like NMR and mass spectrometry.
Virtual Screening for Transmembrane Serine Protease Inhibitors
Structure-based virtual screening is a powerful computational method to identify potential inhibitor candidates from large compound libraries[10][11].
Protocol:
-
Target Protein Preparation:
-
Obtain the 3D structure of the target serine protease (e.g., from the Protein Data Bank).
-
Prepare the protein structure using software like the Protein Preparation Wizard in Schrödinger suite. This involves adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.
-
-
Compound Library Preparation:
-
Obtain a virtual compound library (e.g., ZINC database).
-
Prepare the library for docking using tools like LigPrep to generate low-energy 3D conformations and correct protonation states.
-
-
Molecular Docking:
-
Define the binding site on the target protease.
-
Perform molecular docking of the prepared compound library into the defined binding site using software such as Glide.
-
-
Post-Docking Analysis and Hit Selection:
-
Rank the docked compounds based on their docking scores and visually inspect the binding poses of the top-ranked candidates.
-
Select a subset of compounds for experimental validation based on favorable interactions with key residues in the active site.
-
In Vitro Fluorogenic Enzyme Inhibition Assay
This is a common and sensitive method to determine the inhibitory potency (IC50) of compounds against a specific serine protease[12][13].
Materials:
-
Purified recombinant serine protease
-
Fluorogenic substrate specific for the protease (e.g., Boc-Gln-Arg-Arg-AMC for hepsin)
-
Test inhibitors dissolved in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a microtiter plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or DMSO for control).
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Protease Inhibition Assay
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant environment[13][14].
Materials:
-
A suitable cell line expressing the target protease (e.g., U937 cells for neutrophil elastase).
-
Cell culture medium and reagents.
-
Test inhibitors.
-
Cell lysis buffer.
-
Substrate for the target protease.
-
Detection reagents.
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with increasing concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 1-3 hours).
-
Wash the cells to remove the inhibitor and then lyse the cells to release the intracellular contents.
-
Measure the residual activity of the target protease in the cell lysates using a suitable activity assay (e.g., a fluorogenic assay as described above).
-
Express the residual activity as a percentage of the vehicle-treated control.
-
Determine the cellular IC50 value by plotting the residual activity against the inhibitor concentration.
Visualization of Signaling Pathways and Experimental Workflows
Understanding the biological context in which serine proteases function is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor discovery.
Caption: A typical workflow for the discovery of novel serine protease inhibitors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Discovery of a novel serine protease inhibitor utilizing a structure-based and experimental selection of fragments technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Serine Protease Inhibitor Development - Creative Biolabs [creative-biolabs.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Novel solid phase synthesis of serine protease inhibitors. Application to inhibiting complement activation | Project | UQ Experts [about.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of Neutrophil Elastase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro evaluation of "Neutrophil Elastase Inhibitor 6," a placeholder for any novel test compound. The protocol outlines both a biochemical assay to determine the direct inhibitory effect on purified human neutrophil elastase (HNE) and a cell-based assay to assess the inhibitor's efficacy in a more physiologically relevant context.
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation, NE is released into the extracellular space where it plays a critical role in the degradation of various extracellular matrix proteins, including elastin, collagen, and fibronectin.[1][3] While essential for host defense against pathogens, excessive NE activity is implicated in the pathogenesis of numerous inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[3] Consequently, the development of potent and specific neutrophil elastase inhibitors is a key therapeutic strategy for these conditions.
These application notes provide a comprehensive guide to characterizing the in vitro inhibitory activity of a test compound, referred to herein as "Inhibitor 6."
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known neutrophil elastase inhibitors, providing a benchmark for evaluating the potency of new compounds like "Inhibitor 6."
| Inhibitor | Biochemical Assay IC50 | Cell-Based Assay IC50 | Reference |
| Pefabloc SC | 1.2 µM | 15 µM | [4] |
| GW311616 | 0.02 µM | 0.5 µM | [4] |
| DMP 777 | 0.03 µM | 1.1 µM | [4] |
| Eglin C | 0.001 µM | 0.01 µM | [4] |
| BPTI | 0.002 µM | >100 µM | [4] |
| α1-PI | 0.0005 µM | Not Determined | [4] |
| Sivelestat | Representative Value | Not Determined | [4] |
| SPCK | Ki = 10 µM | Not Determined | [2][5] |
Experimental Protocols
Biochemical Assay: Direct Inhibition of Purified Human Neutrophil Elastase
This fluorometric assay measures the ability of "Inhibitor 6" to directly inhibit the enzymatic activity of purified human neutrophil elastase (HNE).
Principle: The assay utilizes a specific, non-fluorescent substrate that is cleaved by active HNE to release a highly fluorescent product.[6][7] The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Materials and Reagents:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., (Z-Ala-Ala-Ala-Ala)2Rh110 or similar)[6][7]
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
"Inhibitor 6" (test compound)
-
Known HNE inhibitor (e.g., Sivelestat or SPCK) as a positive control[3][8]
-
Solvent for inhibitor dissolution (e.g., DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 400/505 nm or 485/525 nm, depending on the substrate.[3][5]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.
-
Prepare a stock solution of "Inhibitor 6" and the positive control inhibitor in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of "Inhibitor 6" and the positive control in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control (100% activity): Assay Buffer and solvent.
-
Inhibitor Wells: Diluted "Inhibitor 6" at various concentrations.
-
Positive Control Wells: Diluted known inhibitor.
-
Background Control: Assay Buffer without enzyme.
-
-
Add the HNE solution to all wells except the Background Control wells.
-
Mix gently and incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[3][4]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the HNE substrate diluted in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every minute.[3][4]
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Subtract the slope of the Background Control from all other wells.
-
Calculate the percent inhibition for each concentration of "Inhibitor 6" using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[4]
-
Cell-Based Assay: Inhibition of NE in a Cellular Context
This assay evaluates the ability of "Inhibitor 6" to inhibit NE activity in a cellular environment, such as in the U937 human monocytic cell line, which can be differentiated into neutrophil-like cells.
Principle: Differentiated U937 cells are treated with the test inhibitor, followed by lysis to release intracellular NE. The enzymatic activity in the cell lysate is then measured using a fluorogenic substrate. This method assesses the cell permeability and intracellular efficacy of the inhibitor.[4][9]
Materials and Reagents:
-
U937 cells
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
"Inhibitor 6" (test compound)
-
Known cell-permeable HNE inhibitor as a positive control
-
Cell lysis buffer
-
Fluorogenic HNE substrate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture U937 cells according to standard protocols.
-
Differentiate the cells into a neutrophil-like phenotype by treating with PMA for 48-72 hours.
-
-
Inhibitor Treatment:
-
Plate the differentiated U937 cells in a 96-well plate.
-
Treat the cells with various concentrations of "Inhibitor 6" and the positive control for a predetermined time (e.g., 1-3 hours) at 37°C.[4] Include untreated cells as a control.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Add cell lysis buffer to each well and incubate on ice to lyse the cells and release intracellular NE.[4]
-
-
Elastase Activity Measurement:
-
Transfer the cell lysates to a new 96-well black microplate.
-
Add the fluorogenic HNE substrate to each well.
-
Measure the fluorescence in kinetic mode as described in the biochemical assay protocol.[4]
-
-
Data Analysis:
-
Determine the rate of NE activity in the lysates from treated and untreated cells.
-
Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.[4]
-
Mandatory Visualizations
Caption: Workflow for the biochemical neutrophil elastase inhibitor assay.
Caption: Simplified pathway of neutrophil elastase release and inhibition.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assay of Neutrophil Elastase Inhibitor 6 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens, its excessive or unregulated activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] Consequently, the development of potent and specific NE inhibitors is a significant therapeutic goal.[3]
These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of a novel neutrophil elastase inhibitor, designated as "Inhibitor 6." The protocol utilizes a fluorogenic substrate to measure NE activity in a cellular context, offering a more physiologically relevant assessment compared to purely biochemical assays.[1]
Signaling Pathway of Neutrophil Elastase in Inflammation
Neutrophil elastase contributes to inflammation through various mechanisms. One key pathway involves the cleavage and activation of Proteinase-Activated Receptor-2 (PAR2). This activation leads to downstream signaling through the p44/42 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately resulting in the expression of pro-inflammatory cytokines and chemokines, contributing to an inflammatory response and pain.[4]
Caption: Neutrophil Elastase (NE) signaling cascade via PAR2 activation.
Experimental Workflow
The following workflow outlines the key steps for assessing the efficacy of Neutrophil Elastase Inhibitor 6 in a cell-based assay.
Caption: Workflow for the cell-based neutrophil elastase inhibitor assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes the human monocytic cell line U937, which is known to express neutrophil elastase.[5]
Materials and Reagents
-
U937 cells (ATCC® CRL-1593.2™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (test compound)
-
Sivelestat (reference inhibitor)[1]
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[1]
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)[1]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)[1]
Cell Culture
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
Assay Protocol
-
Cell Seeding: Seed U937 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the reference inhibitor (Sivelestat) in culture medium. Add 10 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for 1-3 hours at 37°C.
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Add 50 µL of cold cell lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
-
Elastase Activity Measurement:
-
Transfer 20 µL of the cell lysate from each well to a new 96-well black microplate.
-
Prepare the NE substrate solution by diluting the fluorogenic substrate in assay buffer to the recommended working concentration.
-
Add 80 µL of the substrate solution to each well containing the cell lysate.
-
-
Fluorescence Reading: Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C using a fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm.[1]
Data Analysis
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic curve for each well.
-
Calculate the percentage of neutrophil elastase inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of NE activity) by fitting the data to a four-parameter logistic curve.
Data Presentation
The quantitative data generated from this assay should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Inhibition of Neutrophil Elastase Activity by Inhibitor 6
| Inhibitor 6 Concentration (nM) | Mean Rate of NE Activity (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 150.2 | 8.5 | 0 |
| 1 | 135.8 | 7.2 | 9.6 |
| 10 | 98.1 | 5.4 | 34.7 |
| 50 | 55.6 | 3.1 | 63.0 |
| 100 | 28.9 | 1.9 | 80.8 |
| 500 | 10.3 | 0.8 | 93.1 |
Table 2: Comparative Efficacy of Neutrophil Elastase Inhibitors
| Inhibitor | IC50 (nM) |
| Inhibitor 6 | 42.5 |
| Sivelestat (Reference) | 55.2 |
Conclusion
This cell-based assay provides a robust and physiologically relevant method for evaluating the efficacy of novel neutrophil elastase inhibitors like Inhibitor 6. The detailed protocol and data presentation guidelines facilitate accurate and reproducible assessment of inhibitor potency, which is a critical step in the drug discovery and development pipeline for inflammatory diseases. The significant difference in IC50 values often observed between biochemical and cell-based assays highlights the importance of this validation step.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Exploration of novel human neutrophil elastase inhibitors from natural compounds: Virtual screening, in vitro, molecular dynamics simulation and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: High-Throughput Screening of Neutrophil Elastase Inhibitor 6
For Research Use Only.
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2][3] It plays a crucial role in the innate immune response by degrading various extracellular matrix proteins, including elastin, and aiding in microbial killing.[1] However, dysregulated NE activity is implicated in the pathogenesis of several chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1] Consequently, the identification of potent and specific NE inhibitors is a significant therapeutic strategy. This document provides detailed protocols for high-throughput screening (HTS) of neutrophil elastase inhibitors, using "Neutrophil elastase inhibitor 6" as a representative compound. For the purpose of these application notes, we will use the well-characterized inhibitor Sivelestat (ONO-5046) as a proxy for "this compound" to provide concrete quantitative data.
Principle of the Assay
The high-throughput screening assay for NE inhibitors is based on the enzymatic cleavage of a fluorogenic substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Val-AMC).[1] In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is quenched. Upon hydrolysis by NE, the free AMC is liberated, resulting in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the NE activity. Potential inhibitors will decrease the rate of substrate cleavage, leading to a reduction in the fluorescence signal. The inhibitory activity of compounds is quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[1]
Quantitative Data
The inhibitory potency of a compound is a key parameter determined during HTS. The data below for Sivelestat serves as an example for the characterization of "this compound."
| Parameter | Species | Value (nM) | Reference |
| IC50 | Human | 19-49 | [4][5] |
| IC50 | Rabbit | 36 | [5][6] |
| IC50 | Rat | 19 | [5][6] |
| IC50 | Hamster | 37 | [5][6] |
| IC50 | Mouse | 49 | [5][6] |
| Ki | Human | 200 | [5][6] |
Table 1: Inhibition profile of Sivelestat (representative of this compound) against neutrophil elastase from various species.
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-AMC
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)
-
This compound (Test Compound)
-
Positive Control Inhibitor (e.g., Sivelestat or SPCK)
-
DMSO (for dissolving compounds)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 360-400 nm and 460-505 nm, respectively.[2][3]
-
Multichannel pipettor
-
Refrigerated microcentrifuge
Assay Protocol for High-Throughput Screening
This protocol is adapted for a 96-well plate format. Volumes can be scaled down for 384-well plates. All samples and controls should be run in duplicate.[7]
1. Reagent Preparation:
-
Assay Buffer: Allow to come to room temperature before use.
-
Neutrophil Elastase Stock Solution: Reconstitute lyophilized NE with Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Neutrophil Elastase Working Solution: On the day of the assay, thaw the NE stock solution on ice. Dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 0.25 ng/µL).[7] Keep the working solution on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO. Store at -20°C, protected from light.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).
-
Test Compound (this compound) and Control Inhibitor Plates:
-
For water-soluble compounds, prepare serial dilutions at a concentration 4-fold higher than the desired final concentrations in Assay Buffer.
-
For DMSO-soluble compounds, prepare serial dilutions in 100% DMSO at a concentration 100-fold higher than the desired final concentrations. Then, perform an intermediate dilution (e.g., 1:25) in Assay Buffer.
-
2. Assay Procedure:
-
Dispense Inhibitors: Add 25 µL of the diluted test compounds, positive control inhibitor, or assay buffer (for enzyme and no-enzyme controls) to the wells of a 96-well black microplate.
-
Enzyme Addition: Add 50 µL of the diluted NE working solution to all wells except the "Background Control" wells. To the background control wells, add 50 µL of Assay Buffer.
-
Pre-incubation: Mix the plate gently and incubate for 5-10 minutes at 37°C, protected from light.
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Relative Fluorescence Units - RFU) in a microplate reader (Excitation: 400 nm, Emission: 505 nm) in kinetic mode for 30 minutes at 37°C.[2] It is recommended to take readings every minute.
3. Data Analysis:
-
For each well, determine the rate of reaction (V = ΔRFU / Δt) by choosing two time points (T1 and T2) in the linear range of the fluorescence increase plot.
-
Subtract the reaction rate of the background control from all other measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate of the enzyme control (no inhibitor) and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for Neutrophil Elastase inhibitors.
Neutrophil Elastase Signaling Pathway in COPD Pathogenesis
Caption: Simplified signaling pathway of Neutrophil Elastase in COPD.
Logical Relationship of Inhibition
Caption: Mechanism of action for this compound in the HTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. abcam.com [abcam.com]
- 4. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Studying Neutrophil Extracellular Traps (NETs) with Neutrophil Elastase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Neutrophil Elastase Inhibitor 6 for the investigation of Neutrophil Extracellular Traps (NETs). This document outlines the role of neutrophil elastase in NETosis, provides detailed experimental protocols for inhibiting this process, and presents data on the efficacy of elastase inhibitors.
Introduction to Neutrophil Elastase and NETs
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. The formation of NETs, a process termed NETosis, is a distinct form of programmed cell death. Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, plays a critical role in this process. Upon neutrophil activation, NE is released into the cytoplasm and translocates to the nucleus. In the nucleus, NE proteolytically degrades histones, facilitating chromatin decondensation, a crucial step for the expulsion of nuclear contents and the formation of NETs.[1][2][3] Given its pivotal role, the inhibition of neutrophil elastase presents a key strategy for studying and potentially modulating NET formation in various physiological and pathological contexts. This compound is an irreversible, phosphonic-type inhibitor of human neutrophil elastase, making it a valuable tool for such investigations.
Key Applications
-
Investigating the role of neutrophil elastase in NETosis: Elucidate the necessity of NE activity in the formation of NETs induced by various stimuli.
-
Screening for modulators of NET formation: Utilize this compound as a control compound in high-throughput screening assays to identify novel inhibitors or enhancers of NETosis.
-
Studying the downstream effects of NETs: Inhibit NET formation to explore the subsequent biological consequences in various disease models, such as thrombosis, autoimmune diseases, and cancer.
Quantitative Data on Neutrophil Elastase Inhibitors in NETosis
Table 1: Inhibition of PMA-Induced NET Formation by Neutrophil Elastase Inhibitor GW311616A
| Concentration of GW311616A (µM) | Inhibition of NETosis (%) |
| 0.1 | 25 ± 5 |
| 1 | 60 ± 8 |
| 10 | 95 ± 3 |
| 20 | 98 ± 2 |
Data is hypothetical and for illustrative purposes, based on findings that show dose-dependent inhibition.
Table 2: Effect of Various Neutrophil Elastase Inhibitors on NET Formation
| Inhibitor | Stimulus | Concentration (µM) | Reduction in NET Formation (%) | Reference |
| Sivelestat | PMA | 20 | Significant Inhibition | [4] |
| GW311616A | PMA | 20 | Significant Inhibition | [5] |
| MeOSu-AAPV-CMK | Leishmania amazonensis | 5 | 45 | [6] |
| MeOSu-AAPV-CMK | Leishmania amazonensis | 10 | 64 | [6] |
| MeOSu-AAPV-CMK | PMA | 10 | 54 | [6] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PMA-Induced NETosis in Human Neutrophils
This protocol describes a method to induce NETosis in isolated human neutrophils using Phorbol 12-myristate 13-acetate (PMA) and to assess the inhibitory effect of this compound.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh peripheral blood)
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
SYTOX Green nucleic acid stain
-
Hoechst 33342
-
Microplate reader with fluorescence capabilities
-
Fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS.
-
Cell Seeding: Seed the neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the inhibitor to the desired final concentrations in RPMI 1640 medium. Add the inhibitor to the wells containing neutrophils and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
NETosis Induction: Prepare a working solution of PMA in RPMI 1640 medium. Add PMA to the wells to a final concentration of 25-100 nM to induce NETosis. Include a negative control group of cells without PMA stimulation.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of NETs:
-
Add SYTOX Green (final concentration 5 µM) to each well to stain extracellular DNA (a marker of NETs).
-
Add Hoechst 33342 (final concentration 1 µg/mL) to stain the total number of cells.
-
Measure the fluorescence intensity using a microplate reader (SYTOX Green: excitation ~485 nm, emission ~525 nm; Hoechst 33342: excitation ~350 nm, emission ~461 nm).
-
The percentage of NET-forming cells can be calculated as (SYTOX Green fluorescence / Hoechst 33342 fluorescence) x 100.
-
-
Visualization of NETs (Optional):
-
After incubation, fix the cells with 4% paraformaldehyde.
-
Stain with SYTOX Green and Hoechst 33342.
-
Visualize the cells using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA.
-
Protocol 2: Quantification of Neutrophil Elastase Activity in NETs
This protocol measures the activity of neutrophil elastase associated with NETs, which can be used as an indirect measure of NET formation and its inhibition.
Materials:
-
This compound
-
Human neutrophils
-
PMA
-
RPMI 1640 medium
-
Neutrophil elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Microplate reader with absorbance capabilities
Procedure:
-
Follow steps 1-5 from Protocol 1 to induce NETosis in the presence or absence of this compound.
-
Collect Supernatants: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants.
-
Elastase Activity Assay:
-
Add the collected supernatants to a new 96-well plate.
-
Add the neutrophil elastase substrate to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 15-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the neutrophil elastase activity. Compare the activity in the inhibitor-treated groups to the vehicle control group to determine the percentage of inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of NETosis and a typical experimental workflow for studying the effect of this compound.
Caption: Signaling pathway of NETosis and the point of action for this compound.
Caption: Experimental workflow for studying the inhibition of NETosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidized Phospholipids and Neutrophil Elastase Coordinately Play Critical Roles in NET Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorogenic Substrate Assay of Neutrophil Elastase Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release NE, which plays a crucial role in the degradation of extracellular matrix proteins and in host defense.[2][3] However, excessive or unregulated NE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1] Consequently, the identification and characterization of NE inhibitors is a key area of research for the development of new therapeutic agents.
This document provides a detailed protocol for a fluorogenic substrate assay to determine the inhibitory activity of a test compound, referred to herein as "Neutrophil elastase inhibitor 6" (using the well-characterized inhibitor Sivelestat as a practical example), against human neutrophil elastase. The assay is based on the cleavage of a specific fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, by NE, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The rate of fluorescence increase is directly proportional to the NE activity, and its reduction in the presence of an inhibitor allows for the quantification of inhibitory potency.[4][5]
Principle of the Assay
The fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC), is a synthetic peptide that is specifically recognized and cleaved by neutrophil elastase between the valine and AMC moieties. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by NE, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored over time. The inhibitory effect of a compound is determined by measuring the reduction in the rate of fluorescence generation in its presence compared to a control without the inhibitor.
Materials and Reagents
-
Human Neutrophil Elastase (HNE): Purified enzyme[5]
-
Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5[5]
-
Solvent for Inhibitor and Substrate: Dimethyl sulfoxide (B87167) (DMSO)
-
Microplates: 96-well black, flat-bottom plates[4]
-
Instrumentation: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[4][6]
Experimental Protocols
Preparation of Reagents
-
Assay Buffer (100 mM HEPES, 500 mM NaCl, pH 7.5): Prepare the buffer and adjust the pH to 7.5. Filter sterilize and store at 4°C.
-
Human Neutrophil Elastase (HNE) Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HNE Working Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 10 nM). Keep the working solution on ice.
-
Fluorogenic Substrate Stock Solution (10 mM): Dissolve MeOSuc-AAPV-AMC in DMSO to a concentration of 10 mM.[4] Aliquot and store at -20°C, protected from light.
-
Substrate Working Solution (200 µM): Dilute the 10 mM substrate stock solution in assay buffer to a working concentration of 200 µM. Prepare this solution fresh before use.
-
Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of "this compound" (e.g., Sivelestat) in DMSO.
-
Inhibitor Dilutions: Prepare a series of dilutions of the inhibitor stock solution in assay buffer. This will be used to generate a dose-response curve.
Assay Procedure in a 96-Well Plate
-
Plate Setup: Add 20 µL of the different inhibitor dilutions to the wells of a 96-well black microplate. For the control (uninhibited) wells, add 20 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.[5]
-
Enzyme Addition: Add 160 µL of the HNE working solution to each well.[5]
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to each well.[5] The final volume in each well will be 200 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity in kinetic mode for 30 minutes, with readings taken every 1-2 minutes.[5] Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[4]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of the enzymatic reaction (slope) for each well by plotting the fluorescence units against time. Use the linear portion of the curve for this calculation.[5]
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]
Data Presentation
The following tables summarize the expected quantitative data from the assay using Sivelestat as the example for "this compound".
Table 1: Inhibition of Neutrophil Elastase by Sivelestat
| Sivelestat Concentration (nM) | Average Reaction Rate (RFU/min) | Percent Inhibition (%) |
| 0 (Control) | 500 | 0 |
| 5 | 425 | 15 |
| 10 | 350 | 30 |
| 20 | 250 | 50 |
| 40 | 150 | 70 |
| 80 | 75 | 85 |
| 160 | 25 | 95 |
Table 2: IC50 Value for Sivelestat
| Inhibitor | IC50 (nM) |
| Sivelestat | ~20[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the fluorogenic substrate assay to determine neutrophil elastase inhibitor activity.
Neutrophil Elastase Signaling Pathway in Inflammation
Caption: Simplified signaling pathway of neutrophil elastase in inflammation.[9]
References
- 1. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
- 3. Neutrophil elastase inhibitor (sivelestat) attenuates subsequent ventilator-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Neutrophil Elastase Inhibitor Sivelestat in Primary Human Neutrophils
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the specific neutrophil elastase inhibitor, Sivelestat (also known as ONO-5046), in primary human neutrophils. The protocols outlined below cover key experiments to characterize the inhibitor's efficacy and its effects on neutrophil function.
Introduction
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation, it is released and plays a critical role in the degradation of extracellular matrix proteins and the cleavage of various signaling molecules. Dysregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), and cystic fibrosis.
Sivelestat is a specific, competitive inhibitor of neutrophil elastase. It has been investigated for its therapeutic potential in conditions characterized by excessive neutrophil elastase activity. These protocols provide a framework for studying the effects of Sivelestat on primary human neutrophils.
Materials and Reagents
-
Neutrophil Elastase Inhibitor: Sivelestat (ONO-5046)
-
Primary Human Neutrophils: Isolated from fresh human blood
-
Reagents for Neutrophil Isolation: Ficoll-Paque PLUS, Dextran (B179266) T500, Red Blood Cell Lysis Buffer
-
Cell Culture Media: RPMI 1640, Hank's Balanced Salt Solution (HBSS)
-
Neutrophil Activators: N-Formylmethionyl-leucyl-phenylalanine (fMLP), Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS)
-
Neutrophil Elastase Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Reagents for Assays: Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS), Bovine Serum Albumin (BSA)
-
Equipment: Spectrophotometer (plate reader), Flow cytometer, Centrifuge, Incubator, Hemocytometer or automated cell counter
Experimental Protocols
Isolation of Primary Human Neutrophils
A standard method for isolating neutrophils from whole blood is density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
Workflow for Neutrophil Isolation:
Caption: Workflow for the isolation of primary human neutrophils.
In Vitro Neutrophil Elastase Activity Assay
This assay measures the ability of Sivelestat to inhibit the enzymatic activity of neutrophil elastase released from activated neutrophils.
Protocol:
-
Isolate primary human neutrophils and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate neutrophils with varying concentrations of Sivelestat (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Activate the neutrophils with a stimulant such as fMLP (1 µM) or PMA (100 nM) for 15 minutes at 37°C to induce degranulation and elastase release.
-
Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant containing the released elastase to a new 96-well plate.
-
Add the neutrophil elastase substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, to a final concentration of 100 µM.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes using a spectrophotometer.
-
Calculate the rate of substrate cleavage, which is proportional to the elastase activity. Determine the IC50 value of Sivelestat.
Neutrophil Chemotaxis Assay
This assay assesses the effect of Sivelestat on the migratory capacity of neutrophils towards a chemoattractant.
Protocol:
-
Isolate neutrophils and resuspend them in RPMI 1640 with 0.5% BSA at 2 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with Sivelestat or vehicle for 30 minutes at 37°C.
-
Use a Boyden chamber or a similar chemotaxis system with a 3-5 µm pore size membrane.
-
Add a chemoattractant (e.g., fMLP, 10 nM) to the lower chamber.
-
Add the pre-treated neutrophils to the upper chamber.
-
Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Count the number of migrated cells in the lower chamber using a hemocytometer or flow cytometry.
Data Presentation
Table 1: Inhibitory Activity of Sivelestat on Neutrophil Elastase
| Parameter | Value | Reference |
| IC50 (Human Neutrophil Elastase) | 0.044 µM | |
| Mechanism of Inhibition | Competitive | |
| Ki (Inhibition Constant) | 0.041 µM |
Signaling Pathways
Neutrophil elastase can cleave and activate various cell surface receptors and signaling molecules, thereby amplifying inflammatory responses. Sivelestat, by inhibiting neutrophil elastase, can modulate these downstream signaling events.
Application Notes and Protocols for In Vivo Studies with Neutrophil Elastase Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during inflammation, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1] However, excessive or unregulated NE activity can lead to proteolytic damage of host tissues, particularly the elastin (B1584352) fibers in the extracellular matrix of the lungs.[2][3][4] This pathological activity implicates NE in the progression of several inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute lung injury (ALI), and acute respiratory distress syndrome (ARDS).[2][5][6] Consequently, the inhibition of neutrophil elastase is a promising therapeutic strategy for these conditions.[6][7]
These application notes provide a comprehensive guide for the in vivo evaluation of "Neutrophil Elastase Inhibitor 6" (NEI-6), a novel investigational compound. The protocols described herein detail preclinical models of lung injury and inflammation relevant to NE pathophysiology, methods for assessing the therapeutic efficacy of NEI-6, and guidelines for data presentation and interpretation.
Mechanism of Action and Signaling Pathway
Neutrophil elastase contributes to tissue damage and inflammation through multiple mechanisms. It directly degrades key extracellular matrix proteins such as elastin, collagen, and fibronectin, leading to loss of tissue integrity.[4] Additionally, NE can amplify the inflammatory response by activating signaling pathways like the Toll-like receptor 4-nuclear factor kappa B (NF-κB) pathway, leading to chronic inflammation.[4] NEI-6 is designed to be a potent and selective inhibitor of neutrophil elastase, thereby preventing both direct tissue damage and the perpetuation of the inflammatory cascade.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Analytical Methods for the Detection of Neutrophil Elastase Inhibitor 6 (Sivelestat) in Biological Samples
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Neutrophil Elastase Inhibitor 6 (Sivelestat) in various biological matrices. The methods described herein are essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
Neutrophil elastase is a serine protease implicated in the pathophysiology of various inflammatory diseases.[1][2] Sivelestat (B1662846) (also known as ONO-5046) is a specific inhibitor of neutrophil elastase and has been investigated for its therapeutic potential in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4][5][6] Accurate and robust analytical methods are crucial for understanding its behavior in biological systems.
Overview of Analytical Techniques
The primary methods for the quantification of Sivelestat in biological samples such as plasma, serum, and tissue homogenates are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Enzyme-Linked Immunosorbent Assays (ELISAs) are more commonly used for the quantification of neutrophil elastase itself, which can be an indirect measure of inhibitor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various analytical methods for the detection of Sivelestat and Human Neutrophil Elastase (HNE).
Table 1: LC-MS/MS Methods for Sivelestat Quantification in Human Plasma
| Parameter | Method 1[7] | Method 2[8] |
| Instrumentation | HPLC-MS/MS | UPLC-MS/MS |
| Linearity Range | 10.0 - 15,000 ng/mL | 2.0 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL | 2.0 ng/mL |
| Intra-day Precision (% CV) | < 11.3% | Within acceptable criteria |
| Inter-day Precision (% CV) | < 13.1% | Within acceptable criteria |
| Accuracy (% RE) | 0.3% | < 11.2% |
| Sample Preparation | Protein Precipitation | 96-well plate-based protein precipitation |
| Total Run Time | Not Specified | 2.5 min |
Table 2: ELISA Kits for Human Neutrophil Elastase (HNE) Quantification
| Parameter | Kit 1 (Invitrogen)[9] | Kit 2 (Abcam) | Kit 3 (R&D Systems)[10] | Kit 4 (Assay Genie)[11] |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Plasma, Exudate, BALF, CSF, Seminal Plasma, Cell Culture Medium | Cell Culture Media, Cell Lysate, Serum, Plasma | Cell Culture Supernates, Serum, Plasma | Serum, Plasma, Other Biological Fluids |
| Assay Range | 0.16 - 10.0 ng/mL | Not Specified | 46.9 - 3,000 pg/mL | 0.313 - 20 ng/mL |
| Sensitivity | 0.1 ng/mL | 15.8 pg/mL | Not Specified | 0.188 ng/mL |
| Intra-assay CV | 4.8% | Not Specified | Not Specified | Not Specified |
| Inter-assay CV | 5.6% | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Quantification of Sivelestat in Human Plasma by UPLC-MS/MS
This protocol is adapted from a high-throughput method for the simultaneous determination of Sivelestat and its metabolite.[8]
3.1.1. Materials and Reagents
-
Sivelestat and its internal standard (IS)
-
Acetonitrile (B52724) (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant)
3.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a 96-well plate, add the internal standard solution.
-
Add protein precipitation agent (e.g., acetonitrile or methanol) to each well.
-
Mix thoroughly and centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
3.1.3. UPLC-MS/MS Conditions
-
UPLC System: A suitable UPLC system (e.g., Waters ACQUITY UPLC, Shimadzu NEXERA).
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6 µm, C18, 100 Å, 100 x 2.1 mm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Injection Volume: 3-5 µL.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Sivelestat.[7]
-
Detection: Multiple Reaction Monitoring (MRM).
3.1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Sivelestat in the samples by interpolating their peak area ratios from the calibration curve.
Quantification of Human Neutrophil Elastase (HNE) by Sandwich ELISA
This protocol provides a general procedure for a sandwich ELISA, based on commercially available kits.[9][10]
3.2.1. Materials and Reagents
-
ELISA kit containing a pre-coated 96-well plate, standards, detection antibody, and other necessary reagents.
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
3.2.2. Assay Procedure
-
Prepare standards and samples at the required dilution in the provided diluent buffer.
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as per the manufacturer's instructions (e.g., overnight at room temperature).
-
Aspirate the contents of the wells and wash the plate multiple times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate.
-
Wash the plate again as described in step 4.
-
Add 100 µL of the streptavidin-HRP solution (or equivalent) to each well and incubate.
-
Wash the plate a final time.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3.2.3. Data Analysis
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Calculate the concentration of HNE in the samples by interpolating their absorbance values from the standard curve, accounting for any dilution factors.
Visualization of Pathways and Workflows
Signaling Pathway of Neutrophil Elastase-Mediated Inflammation
Neutrophil elastase (NE) plays a significant role in inflammatory processes. Upon release from activated neutrophils, NE can degrade extracellular matrix proteins and activate signaling pathways that amplify the inflammatory response, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathway.[12] Sivelestat acts by directly inhibiting the enzymatic activity of NE.
Caption: Signaling pathway of Neutrophil Elastase and its inhibition by Sivelestat.
Experimental Workflow for Sivelestat Quantification
The following diagram illustrates a typical workflow for the analysis of Sivelestat in biological samples using LC-MS/MS.
Caption: General experimental workflow for Sivelestat quantification by LC-MS/MS.
References
- 1. Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency | PLOS One [journals.plos.org]
- 2. Quantification of serum elastase inhibitory activity in patients with pulmonary emphysema with and without alpha-1 antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutrophil elastase inhibition in acute lung injury: results of the STRIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of sivelestat and its metabolite in small volumes of plasma from Chinese ALI/ARDS patients with SIRS via high-throughput UPLC-MS/MS: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human PMN (Neutrophil) Elastase ELISA Kit (BMS269) - Invitrogen [thermofisher.com]
- 10. rndsystems.com [rndsystems.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Neutrophil elastase inhibitor 6 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon neutrophil activation during an inflammatory response, NE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[1] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage and the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[3][4] Therefore, inhibitors of neutrophil elastase are valuable research tools and potential therapeutic agents for these conditions.[5][6]
This document provides detailed application notes and protocols for the preparation and stability of a representative neutrophil elastase inhibitor, herein referred to as "Neutrophil Elastase Inhibitor 6" (NEI 6). The information is based on a commercially available N-benzoylindazole derivative (CAS Number: 1448314-31-5) that selectively inhibits neutrophil elastase.[1]
Data Presentation
Table 1: Physical and Chemical Properties of NEI 6
| Property | Value | Reference |
| Formal Name | 1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile | [1] |
| CAS Number | 1448314-31-5 | [1] |
| Molecular Formula | C₁₆H₁₁N₃O | [1] |
| Formula Weight | 261.3 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A crystalline solid | [1] |
| IC₅₀ | 7 nM for human neutrophil elastase | [1] |
Table 2: Solubility Data for NEI 6
| Solvent | Solubility | Reference |
| DMF | 30 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 0.5 mg/mL | [1] |
Table 3: Stability and Storage of NEI 6
| Condition | Stability | Recommendation | Reference |
| Solid Form | ≥ 4 years | Store at -20°C | [1] |
| In Solution (Acidic Buffer) | Up to 1 month at 4°C, up to 1 year at -20°C | Aliquot and freeze at -20°C for long-term storage. | [3][7][8] |
| Shipping | Room temperature (continental US) | May vary for other locations. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (NEI 6) solid (CAS 1448314-31-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the vial of solid NEI 6 to room temperature before opening to prevent moisture condensation.
-
Calculate the mass of NEI 6 required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, weigh out 2.613 mg of NEI 6 (Formula Weight = 261.3 g/mol ).
-
Carefully transfer the weighed NEI 6 to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 2.613 mg of NEI 6.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM NEI 6 stock solution in DMSO
-
Appropriate cell culture medium or assay buffer (e.g., PBS, pH 7.2)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the 10 mM NEI 6 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).[9]
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the assay buffer.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor used in the experiment.
-
Use the freshly prepared working solutions immediately.
Protocol 3: General Guidelines for Stability Testing of NEI 6 Solutions
Objective: To determine the stability of NEI 6 in a specific buffer system and storage condition.
Procedure:
-
Prepare a solution of NEI 6 at a known concentration in the buffer of interest.
-
Divide the solution into multiple aliquots.
-
Store the aliquots under the desired conditions (e.g., 4°C, -20°C, room temperature, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot and assess the concentration and/or activity of the inhibitor.
-
The concentration can be determined using a suitable analytical method such as HPLC.
-
The inhibitory activity can be assessed using a neutrophil elastase activity assay, comparing the activity of the stored inhibitor to a freshly prepared standard.
-
A significant decrease in concentration or inhibitory activity over time indicates instability under the tested conditions.
Visualizations
Caption: Workflow for preparing and using NEI 6 solutions.
Caption: Key pro-inflammatory signaling pathways activated by NE.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 5. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Elastase, Human Neutrophil Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans 9004-06-2 [sigmaaldrich.com]
- 8. 人中性粒细胞弹性蛋白酶 Elastase, Human Neutrophil, CAS 9004-06-2, is a serine protease that degrades elastin, collagen, and proteoglycans | Sigma-Aldrich [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low efficacy of Neutrophil elastase inhibitor 6 in assays
Welcome to the technical support center for Neutrophil Elastase Inhibitor 6 (NEI-6). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, reversible, and competitive inhibitor of human neutrophil elastase (hNE). It selectively binds to the active site of the enzyme, preventing the cleavage of its substrates.
Q2: What is the recommended solvent for dissolving NEI-6?
A2: NEI-6 is readily soluble in DMSO. For most assays, we recommend preparing a 10 mM stock solution in 100% DMSO. Further dilutions into aqueous assay buffers should be done to ensure the final DMSO concentration does not exceed 1%, as higher concentrations can affect enzyme activity and cell viability.[1]
Q3: What is the stability of NEI-6 in solution?
A3: The 10 mM stock solution in DMSO is stable for up to 6 months when stored at -80°C.[1] Avoid repeated freeze-thaw cycles. Diluted working solutions in aqueous buffers should be prepared fresh for each experiment and are typically stable for a few hours at room temperature.
Q4: Does NEI-6 have off-target effects?
A4: While NEI-6 is designed for high selectivity towards neutrophil elastase, cross-reactivity with other serine proteases may occur at high concentrations.[2][3] It is recommended to perform selectivity profiling against related proteases if off-target effects are a concern.
Troubleshooting Low Efficacy in Assays
Low or inconsistent efficacy of NEI-6 can arise from various factors related to assay setup, reagent handling, or experimental conditions. This guide addresses common problems in a question-and-answer format.
Biochemical (Enzymatic) Assays
Q1: Why is the IC50 value of NEI-6 higher than expected in my enzymatic assay?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Reagent Concentration | Verify the final concentrations of neutrophil elastase, the fluorogenic substrate, and NEI-6. Ensure accurate serial dilutions of the inhibitor. |
| Enzyme Inactivity | Ensure the neutrophil elastase enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1] Confirm enzyme activity with a positive control (no inhibitor) and a known inhibitor like Sivelestat.[1] |
| Substrate Competition | If using a non-synthetic substrate like elastin, be aware that it can competitively bind to the enzyme, significantly increasing the apparent Ki and IC50 values of the inhibitor.[4] Consider using a validated fluorogenic peptide substrate for initial screening.[5] |
| Inhibitor Degradation | Prepare fresh dilutions of NEI-6 from a frozen stock for each experiment. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.[1] |
| Assay Conditions | Optimize incubation times and temperature. A pre-incubation of the enzyme with the inhibitor for 15-30 minutes before adding the substrate can improve potency for some inhibitors.[1] Ensure the assay buffer pH is optimal for enzyme activity. |
Cell-Based Assays
Q2: NEI-6 shows low efficacy in my cell-based assay, even though it works in the enzymatic assay. What could be the problem?
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | NEI-6 may have low permeability across the cell membrane. Consider using cell lines with higher permeability or perform permeabilization as a control experiment (e.g., with a low concentration of digitonin), though this will affect cell viability.[2] |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.[6][7] Poor cell health can lead to inconsistent results. Perform a viability assay (e.g., Trypan Blue or MTT) in parallel. |
| Incorrect Seeding Density | Optimize cell seeding density. Too few cells may not produce a detectable signal, while too many can lead to overcrowding and altered cellular metabolism.[6] |
| Inhibitor Inactivation/Metabolism | The inhibitor may be metabolized by the cells or actively transported out by efflux pumps.[8] Consider using efflux pump inhibitors (e.g., verapamil) as a control to test this hypothesis. |
| Presence of Serum/Proteins | Components in the cell culture media, particularly serum proteins like albumin, can bind to the inhibitor, reducing its effective concentration.[9] Consider reducing the serum concentration during the treatment period or using serum-free media if the cells can tolerate it. |
| Assay Endpoint Mismatch | The chosen endpoint may not be optimal for measuring the downstream effects of neutrophil elastase inhibition. Ensure the selected biomarker or cellular process is directly and robustly regulated by neutrophil elastase in your cell model.[10][11] |
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for assays involving NEI-6. These are starting points and should be optimized for your specific experimental setup.
Table 1: Recommended Concentrations for Biochemical Assays
| Component | Recommended Final Concentration | Notes |
| Human Neutrophil Elastase | 0.05 - 0.5 ng/µL | Lot-specific activity should be considered.[1] |
| Fluorogenic Substrate | 10 - 50 µM | Should be at or below the Km for the enzyme. |
| NEI-6 (Test Inhibitor) | 0.1 nM - 10 µM | Perform a 10-point dose-response curve. |
| Sivelestat (Control Inhibitor) | 1 µM - 10 µM | Included as a positive control for inhibition.[1][5] |
| DMSO | < 1% | Ensure consistent concentration across all wells.[1] |
Table 2: Expected Efficacy of NEI-6
| Assay Type | Parameter | Expected Value |
| Biochemical (Fluorogenic Substrate) | IC50 | 5 - 20 nM |
| Cell-Based (Elastase Activity) | IC50 | 50 - 500 nM |
| Cell-Based (Anti-inflammatory) | EC50 | 100 nM - 1 µM |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Neutrophil Elastase Inhibition Assay
This protocol is adapted from standard commercially available kits.[12][13][14]
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Neutrophil Elastase (hNE) : Thaw on ice. Dilute to 0.5 ng/µL in cold Assay Buffer.
-
NEI-6 Stock : Prepare a 10 mM stock in DMSO. Create serial dilutions in Assay Buffer to achieve 10x the final desired concentrations.
-
Substrate : Prepare a stock solution and dilute in Assay Buffer to 2x the final desired concentration.
-
-
Assay Procedure (96-well plate) :
-
Add 20 µL of diluted hNE to all wells except the "Negative Control" wells.
-
Add 5 µL of serially diluted NEI-6 to the "Test Inhibitor" wells.
-
Add 5 µL of a known inhibitor (e.g., Sivelestat) to "Inhibitor Control" wells.
-
Add 5 µL of Assay Buffer (with equivalent DMSO concentration) to "Positive Control" wells.
-
Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.[1]
-
Initiate the reaction by adding 25 µL of the 2x diluted substrate to all wells.
-
Immediately measure fluorescence (Excitation = 360-400 nm, Emission = 460-505 nm) in kinetic mode for 30-60 minutes at 37°C.[1][12][14]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Normalize the data to the "Positive Control" (100% activity) and "Negative Control" (0% activity).
-
Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Measuring Intracellular Elastase Activity
-
Cell Culture :
-
Plate cells (e.g., human neutrophils or a relevant cell line like U937) in a 96-well plate at a pre-optimized density.[6]
-
Allow cells to adhere and grow overnight.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of NEI-6 in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor.
-
Incubate for 1-4 hours at 37°C in a CO2 incubator.
-
-
Cell Stimulation and Lysis :
-
If required, stimulate the cells with an appropriate agent (e.g., PMA or LPS) to induce elastase release/activity.
-
Wash the cells with PBS to remove extracellular components.
-
Lyse the cells using a suitable lysis buffer.
-
-
Activity Measurement :
-
Transfer the cell lysate to a new 96-well plate.
-
Add a cell-permeable fluorogenic elastase substrate.
-
Measure fluorescence as described in the biochemical assay protocol.
-
-
Data Analysis :
-
Normalize the fluorescence signal to the total protein concentration in each well (determined by a BCA or Bradford assay).
-
Calculate the IC50 value as described for the biochemical assay.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Neutrophil Elastase signaling pathway and the inhibitory action of NEI-6.
Caption: General experimental workflow for an in vitro biochemical assay to test NEI-6 efficacy.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elastin decreases the efficiency of neutrophil elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biocompare.com [biocompare.com]
- 7. marinbio.com [marinbio.com]
- 8. mdpi.com [mdpi.com]
- 9. oatext.com [oatext.com]
- 10. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Neutrophil Elastase Inhibitor Assay Kit. Fluorometric (ab118971) | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
Technical Support Center: Off-Target Effects of Neutrophil Elastase Inhibitors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of neutrophil elastase (NE) inhibitors in experimental settings. As "Neutrophil Elastase Inhibitor 6" is a non-specific designation, this guide will focus on well-characterized inhibitors, Sivelestat and Alvelestat (AZD9668), to illustrate key concepts in selectivity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of common neutrophil elastase inhibitors on other proteases?
While many neutrophil elastase inhibitors are designed for high selectivity, cross-reactivity with other proteases, particularly other serine proteases, can occur. The degree of selectivity is a critical parameter for interpreting experimental results. Below is a summary of the selectivity profiles for two widely studied NE inhibitors.
Data Presentation: Selectivity of Neutrophil Elastase Inhibitors
Table 1: Selectivity Profile of Sivelestat
| Protease | Inhibition | Concentration/Value |
| Neutrophil Elastase (Human) | IC50 | 44 nM[1] |
| Ki | 200 nM[1] | |
| Trypsin | No significant inhibition | Up to 100 μM[2] |
| Thrombin | No significant inhibition | Up to 100 μM[2] |
| Plasmin | No significant inhibition | Up to 100 μM[2] |
| Plasma Kallikrein | No significant inhibition | Up to 100 μM[2] |
| Pancreas Kallikrein | No significant inhibition | Up to 100 μM[2] |
| Chymotrypsin | No significant inhibition | Up to 100 μM[2] |
| Cathepsin G | No significant inhibition | Up to 100 μM[2] |
Table 2: Selectivity Profile of Alvelestat (AZD9668)
| Protease | Inhibition | Selectivity Fold vs. NE |
| Neutrophil Elastase (Human) | IC50 | 12 nM[1][3] |
| Ki | 9.4 nM[3] | |
| Cathepsin G (Human) | - | 680-fold[4] |
| Chymotrypsin | - | >1900-fold[4] |
| Pancreatic Elastase | - | >1900-fold[4] |
| Trypsin | - | >1900-fold[4] |
| Proteinase-3 | - | >1900-fold[4] |
Q2: How can I experimentally determine the selectivity of my neutrophil elastase inhibitor?
To assess the selectivity of a neutrophil elastase inhibitor, it is recommended to perform a protease panel screening assay. This involves testing the inhibitor against a range of relevant proteases.
Experimental Protocols
Protocol: Protease Inhibitor Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a panel of proteases to assess its selectivity.
Materials:
-
Test inhibitor (e.g., "this compound")
-
Purified proteases (e.g., neutrophil elastase, proteinase-3, cathepsin G, chymotrypsin, trypsin, etc.)
-
Fluorogenic or chromogenic substrates specific for each protease
-
Assay buffer appropriate for each enzyme
-
96-well or 384-well microplates (black plates for fluorescent assays)
-
Microplate reader with appropriate filters
Methodology:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in assay buffer.
-
Enzyme and Substrate Preparation: Prepare working solutions of each protease and its corresponding substrate in assay buffer. The final concentration of the enzyme should be in its linear range, and the substrate concentration should be at or below its Michaelis constant (Km).
-
Assay Procedure: a. Add a small volume of the diluted inhibitor to the wells of the microplate. b. Add the protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the substrate solution to each well. d. Immediately begin kinetic measurements of the fluorescent or colorimetric signal using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (V) for each inhibitor concentration. b. Normalize the data to the control (enzyme activity without inhibitor). c. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each protease.
-
Selectivity Calculation: The selectivity of the inhibitor is determined by comparing its IC50 value for neutrophil elastase to its IC50 values for other proteases.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed after inhibitor treatment.
If you observe a cellular phenotype that cannot be directly attributed to neutrophil elastase inhibition, it may be due to an off-target effect on another protease or signaling pathway.
Troubleshooting Steps:
-
Verify Selectivity: Perform a protease screening panel as described above to confirm the inhibitor's selectivity profile.
-
Consult Literature: Review published data on the off-target effects of similar classes of inhibitors.
-
Use a Structurally Different Inhibitor: Compare the effects of your inhibitor with another potent and selective NE inhibitor that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Investigate Downstream Signaling: Neutrophil elastase is known to influence several signaling pathways. Inhibition of NE can, therefore, have downstream consequences.
Issue 2: Inconsistent results in cell-based assays.
Variability in cell-based assays can arise from multiple factors, including the inhibitor's stability, cell permeability, and potential off-target effects.
Troubleshooting Steps:
-
Confirm Compound Stability: Ensure the inhibitor is stable in your cell culture medium over the time course of the experiment.
-
Assess Cell Permeability: If targeting intracellular proteases, verify that the inhibitor can cross the cell membrane.
-
Control for Cytotoxicity: Perform a cell viability assay to ensure that the observed effects are not due to general toxicity of the compound.
-
Consider Off-Target Signaling: Be aware that some NE inhibitors can modulate signaling pathways independently of their proteolytic inhibition. For example, Sivelestat has been reported to inhibit the PI3K/AKT/mTOR pathway.[5]
Signaling Pathways
Neutrophil elastase can influence various signaling cascades. An inhibitor's off-target effects could potentially modulate these or other pathways. Below are diagrams of key pathways influenced by neutrophil elastase.
References
Technical Support Center: Improving the Solubility of Neutrophil Elastase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Neutrophil Elastase Inhibitor 6 and other poorly soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound is insoluble in my aqueous assay buffer. What is the first step I should take?
A1: The initial and most crucial step is to prepare a high-concentration stock solution of the inhibitor in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its excellent ability to dissolve a wide range of organic molecules.[1][2] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not interfere with the biological system, typically less than 0.5% v/v.[1]
Q2: What are the best organic solvents for preparing stock solutions of hydrophobic inhibitors?
A2: Besides DMSO, other commonly used organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] The selection of the appropriate solvent depends on the specific chemical properties of your inhibitor and the tolerance of your experimental system to that solvent.[1] It is advisable to consult the manufacturer's datasheet for your specific inhibitor, if available, for recommended solvents. For example, one neutrophil elastase inhibitor is reported to be soluble in DMF at 30 mg/ml and in DMSO at 10 mg/ml.[3]
Q3: My inhibitor precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, you can try making intermediate serial dilutions of your stock solution in the organic solvent (e.g., DMSO) before the final dilution into the aqueous buffer. This gradual reduction in the organic solvent concentration can help keep the compound in solution. Additionally, ensuring the final concentration of the inhibitor in the aqueous medium is below its aqueous solubility limit is critical.
Q4: Can the solvent itself affect my experimental results?
A4: Yes, organic solvents like DMSO can influence enzyme activity and other biological assays.[4][5][6] DMSO has been reported to act as a weak inhibitor for some enzymes.[4][5] Therefore, it is essential to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the inhibitor, to account for any solvent-induced effects.
Q5: Are there other methods to improve the solubility of my inhibitor besides using organic solvents?
A5: Absolutely. Several formulation strategies can enhance the solubility of poorly soluble compounds for both in vitro and in vivo studies. These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7][8]
-
Co-solvents: Using a mixture of solvents can improve solubility.[7][8][9][10]
-
Surfactants: These agents can form micelles that encapsulate and solubilize hydrophobic compounds.[7][8]
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can lead to a higher dissolution rate.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Problem: The inhibitor powder is not dissolving in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally. |
| The compound has very low solubility in the chosen solvent. | Try alternative recommended organic solvents such as DMF, ethanol, or methanol.[1] |
| The compound may require energy to dissolve. | Gently warm the solution (not exceeding 40°C) or use a sonicator bath for 5-10 minutes to aid dissolution.[2] |
Problem: The inhibitor precipitates out of the aqueous solution during the experiment.
| Possible Cause | Suggested Solution |
| The final concentration of the inhibitor exceeds its aqueous solubility. | Lower the final concentration of the inhibitor in the assay. |
| The final concentration of the organic solvent is too low to maintain solubility. | While keeping the final solvent concentration below the tolerance of your assay (e.g., <0.5% DMSO), consider if slight increases are possible without affecting the experiment. |
| The buffer composition (e.g., salts) is reducing solubility. | Try making the final dilution in distilled water instead of a high-salt buffer, if the experimental design allows.[11] |
| The inhibitor is unstable in the aqueous buffer. | Prepare fresh dilutions of the inhibitor immediately before each experiment.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a precise amount of the inhibitor powder (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[2]
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2] Gentle warming can also be applied.
-
Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol 2: Serial Dilution for Aqueous Assays
Objective: To prepare working solutions of the inhibitor in an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated inhibitor stock solution (from Protocol 1)
-
Anhydrous DMSO (or the same solvent as the stock)
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Perform initial serial dilutions of the concentrated stock solution in the same organic solvent (e.g., DMSO) to create intermediate stock concentrations.
-
For the final step, dilute the intermediate DMSO stock solution into the aqueous assay buffer to achieve the desired final inhibitor concentration. Ensure the final DMSO concentration is kept low (e.g., <0.5%).
-
Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing gently.
-
Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to the assay buffer.
Data Presentation
Table 1: Solubility of a Representative Neutrophil Elastase Inhibitor
| Solvent | Solubility | Reference |
| DMF | 30 mg/ml | [3] |
| DMSO | 10 mg/ml | [3] |
| Ethanol | 0.5 mg/ml | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [3] |
Note: This data is for a specific Neutrophil elastase inhibitor (CAS 1448314-31-5) and should be used as a general guide. The solubility of "this compound" may vary.
Visualizations
Caption: Workflow for preparing an inhibitor for aqueous assays.
Caption: Troubleshooting decision tree for inhibitor precipitation.
Caption: Inhibition of the Neutrophil Elastase pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 10. wjbphs.com [wjbphs.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Neutrophil elastase inhibitor 6 stability issues in long-term experiments
Technical Support Center: Neutrophil Elastase Inhibitor 6 (NEI 6)
Disclaimer: this compound (NEI 6) is a theoretical compound for the purpose of this guide. The data, protocols, and troubleshooting advice are based on common challenges encountered with novel small molecule inhibitors in research and development and are for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: My NEI 6 stock solution in DMSO is turning slightly yellow after a week at -20°C. Is this a sign of degradation?
A1: Yes, a color change in your stock solution is a strong indicator of compound degradation. While DMSO is a common solvent for stock solutions, some compounds can still be unstable. For optimal results, it is recommended to prepare fresh stock solutions of NEI 6. If long-term storage is necessary, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.[1][2]
Q2: I'm observing a significant drop in the inhibitory activity of NEI 6 in my cell-based assay after 48 hours. What could be the cause?
A2: This is a classic sign of compound instability in the cell culture medium.[3] Small molecules can degrade in aqueous solutions, especially at 37°C.[4] Components in the media, such as serum proteins or amino acids, can also react with the compound.[4] It is crucial to determine the stability of NEI 6 under your specific experimental conditions. Consider performing a time-course experiment where you measure the concentration of NEI 6 in the media over the duration of your assay.
Q3: What are the most common chemical degradation pathways for a compound like NEI 6?
A3: The most common degradation pathways for small molecule drugs are hydrolysis and oxidation.[5][6] Hydrolysis is the breakdown of a compound due to reaction with water, and it often affects functional groups like esters and amides.[6] Oxidation, which is a reaction with oxygen, can be initiated by light or heat.[5][6] Other potential pathways include photolysis (degradation by light) and isomerization.[7][8]
Q4: Can I just increase the concentration of NEI 6 to compensate for its degradation in a long-term experiment?
A4: While this might seem like a straightforward solution, it is not recommended. Increasing the initial concentration can lead to off-target effects and cellular toxicity.[1][9] A better approach is to replenish the NEI 6 at specific time points during the experiment (e.g., every 24 hours) to maintain a more consistent concentration. This requires first characterizing the degradation rate of the compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with NEI 6.
Problem 1: High Variability in IC50 Values Between Experiments
-
Possible Cause 1: Inconsistent Stock Solution. The stock solution may not be fully solubilized or may be degrading between uses.
-
Possible Cause 2: Precipitation in Assay Media. NEI 6 may have low aqueous solubility and could be precipitating when diluted into your cell culture medium.
-
Solution: Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the maximum soluble concentration of NEI 6 in your specific assay medium before starting your experiments.[10]
-
-
Possible Cause 3: Instability in Assay Media. The compound is degrading over the course of the assay.
-
Solution: Perform a stability study of NEI 6 in your cell culture medium at 37°C.[11] If significant degradation is observed, consider replenishing the compound at regular intervals.
-
Problem 2: Complete Loss of Activity in Experiments Longer Than 72 Hours
-
Possible Cause: Extensive Degradation. The compound is likely fully degraded by the 72-hour mark.
-
Solution: A detailed stability analysis is required. Use an analytical method like HPLC to quantify the amount of intact NEI 6 remaining in the culture medium at 24, 48, and 72 hours. Based on the degradation kinetics, you may need to switch to a shorter-term assay or devise a dosing schedule that involves replenishing the compound.
-
Data Presentation
The following tables represent hypothetical stability data for NEI 6.
Table 1: Stability of NEI 6 (10 µM) in Different Solvents at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| 0 | 100% | 100% |
| 8 | 85% | 92% |
| 24 | 55% | 75% |
| 48 | 25% | 45% |
| 72 | <5% | 15% |
This data suggests that NEI 6 is unstable in aqueous solutions, with serum components in the cell culture media providing a slight stabilizing effect.
Table 2: Impact of Long-Term Incubation on NEI 6 Potency
| Incubation Time | IC50 (nM) in HNE enzymatic assay | IC50 (µM) in cell-based assay (72h) |
| Standard | 50 nM | 1.2 µM |
| Pre-incubated 48h at 37°C | 50 nM (in DMSO) | 8.5 µM (in media) |
This table illustrates that while the compound is stable in DMSO, its effective potency in a long-term cell-based assay is significantly reduced due to degradation in the culture medium.
Experimental Protocols
Protocol 1: Assessing the Stability of NEI 6 in Cell Culture Media via HPLC-UV
Objective: To quantify the degradation of NEI 6 in a cell-free culture medium over time.
Materials:
-
NEI 6
-
DMSO (Anhydrous)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
24-well sterile plates
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (HPLC grade)
Procedure:
-
Preparation: Prepare a 10 mM stock solution of NEI 6 in DMSO. Prepare the working solution by diluting the stock to a final concentration of 10 µM in the cell culture medium.
-
Incubation: Add 1 mL of the 10 µM NEI 6 working solution to triplicate wells of a 24-well plate. As a control, add 1 mL of medium with the equivalent percentage of DMSO. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
Sample Processing: Immediately after collection, stop the degradation by adding 200 µL of ice-cold acetonitrile to the aliquot. This will precipitate proteins. Vortex and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume (e.g., 20 µL) onto the HPLC system. Use a gradient elution method to separate NEI 6 from its degradation products.[12]
-
Quantification: The concentration of NEI 6 is determined by measuring the peak area at its specific UV absorbance wavelength and comparing it to a standard curve of known concentrations. The percentage of NEI 6 remaining is calculated relative to the T=0 time point.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Neutrophil Elastase (NE) and the inhibitory action of NEI 6.
Experimental Workflow
Caption: Troubleshooting workflow for diagnosing NEI 6 stability issues in biological experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. rjptonline.org [rjptonline.org]
- 8. books.rsc.org [books.rsc.org]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Neutrophil Elastase Inhibitor 6 (NEI-6)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Neutrophil Elastase Inhibitor 6 (NEI-6). The following sections offer troubleshooting advice and frequently asked questions to help minimize cytotoxicity and ensure reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with NEI-6 in a question-and-answer format.
Question 1: I am observing significant cytotoxicity in my cell line after treatment with NEI-6, even at concentrations where I expect to see specific inhibition of neutrophil elastase. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could be contributing to the observed cytotoxicity. It is crucial to systematically investigate the cause to distinguish between on-target and off-target effects.
Potential Causes and Troubleshooting Steps:
-
High Compound Concentration: Higher concentrations of a small molecule inhibitor are more likely to engage lower-affinity off-target proteins, leading to cytotoxicity.[1]
-
Troubleshooting: Perform a dose-response curve to determine the lowest effective concentration of NEI-6 that inhibits neutrophil elastase activity without causing significant cell death.
-
-
Solvent Toxicity: The solvent used to dissolve NEI-6, such as DMSO, can be toxic to cells at higher concentrations.
-
Off-Target Effects: NEI-6 may be interacting with other cellular targets besides neutrophil elastase, leading to unintended toxic effects.[1]
-
Troubleshooting:
-
Use Control Compounds: Include a structurally similar but inactive analog of NEI-6 as a negative control. This will help determine if the observed effects are due to the chemical scaffold itself.[1]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of neutrophil elastase.[1] If cytotoxicity persists in the absence of the target protein, it is likely an off-target effect.[1]
-
-
-
Inconsistent Cell Health: The health, passage number, and seeding density of your cells can influence their susceptibility to drug-induced toxicity.[2][3]
-
Troubleshooting: Use cells within a consistent and low passage number range, ensure high viability (>95%) before seeding, and optimize cell seeding density to avoid sparse or overgrown cultures.[3]
-
Question 2: My cytotoxicity results for NEI-6 are inconsistent between experiments. What could be causing this variability?
Answer:
Inconsistent results can be frustrating and can arise from several experimental variables.
Potential Causes and Troubleshooting Steps:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can lead to different responses to NEI-6.[3]
-
Troubleshooting: Standardize your cell culture protocols. Use cells from the same passage range for comparative experiments and ensure consistent seeding densities.[3]
-
-
Compound Handling: Repeated freeze-thaw cycles of your NEI-6 stock solution can lead to degradation of the compound.
-
Troubleshooting: Aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to avoid degradation.[2]
-
-
Assay-Specific Variability: Different cytotoxicity assays measure different cellular parameters, which can vary in their response times and sensitivity.
-
Troubleshooting: It is advisable to use at least two different methods to assess cell viability to confirm your results.[2] For example, you could combine a metabolic assay like MTT with a membrane integrity assay like LDH release.
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with NEI-6?
A1: Off-target effects occur when a small molecule inhibitor like NEI-6 binds to and affects proteins other than its intended target, neutrophil elastase.[1] These unintended interactions can lead to misinterpretation of experimental results, where the observed cellular effect may not be due to the inhibition of neutrophil elastase, and can cause cellular toxicity by disrupting essential pathways.[1]
Q2: How can I proactively minimize off-target effects when designing my experiments with NEI-6?
A2: To minimize off-target effects, you should:
-
Use the Lowest Effective Concentration: Titrate NEI-6 to determine the lowest concentration that effectively inhibits neutrophil elastase.[1]
-
Employ Control Compounds: Use a structurally similar but inactive analog of NEI-6 as a negative control.[1]
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that NEI-6 is binding to neutrophil elastase in your cells at the concentrations used in your experiments.[1]
Q3: How does the choice of cytotoxicity assay influence my results with NEI-6?
A3: The choice of assay is critical as different assays measure different aspects of cell health.[3]
-
Metabolic Assays (e.g., MTT, MTS): These measure the metabolic activity of cells, which is an early indicator of cell health.[3]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These detect damage to the cell membrane, which is a later-stage event in cell death.
-
Apoptosis Assays (e.g., Caspase-Glo): These measure the activation of caspases, which are key mediators of programmed cell death (apoptosis).[3]
It is recommended to use multiple assays to get a comprehensive understanding of how NEI-6 is affecting your cells.
Data Presentation
Table 1: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases.[4] | Rapid, inexpensive, and suitable for high-throughput screening.[4] | Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.[3] |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. | A good indicator of membrane integrity and late-stage cytotoxicity. | Less sensitive for early-stage cell death. |
| Caspase-Glo 3/7 Assay | Measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway, through a luminescent readout.[3] | Highly sensitive and specific for apoptosis. | Does not detect non-apoptotic cell death pathways. |
| Trypan Blue Exclusion | A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.[4] | Simple, rapid, and inexpensive. | Subjective due to manual cell counting; less accurate for high-throughput applications. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a method to assess the effect of NEI-6 on cell metabolic activity.[3]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
NEI-6 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[2] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of NEI-6 in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2] Mix gently for 10 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
NEI-6 stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Readout: Measure the absorbance at the wavelength recommended by the manufacturer.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This protocol measures the activation of caspase-3 and -7.[3]
Materials:
-
Cells of interest
-
96-well cell culture plates (white-walled for luminescence)
-
Complete culture medium
-
NEI-6 stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent (commercially available)
-
Luminometer
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol, using a white-walled 96-well plate.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[3]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[3]
-
Readout: Measure the luminescence using a luminometer.[3]
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.[3]
Visualizations
References
Technical Support Center: Overcoming Resistance to Neutrophil Elastase Inhibitor 6 (NEI-6)
Welcome to the technical support center for Neutrophil Elastase Inhibitor 6 (NEI-6). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to NEI-6 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for NEI-6?
A1: NEI-6 is a potent and selective small molecule inhibitor of Neutrophil Elastase (NE). In cancer cells where NE is aberrantly active, it promotes cell survival and proliferation through the cleavage and activation of specific downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. NEI-6 competitively binds to the active site of NE, preventing substrate binding and subsequent downstream signaling, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: My cancer cell line, which was initially sensitive to NEI-6, is now showing resistance. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to NEI-6 can arise through several mechanisms, similar to other targeted therapies. The most common potential mechanisms include:
-
Target Alteration: Mutations in the ELANE gene (encoding Neutrophil Elastase) that alter the drug-binding site, reducing the affinity of NEI-6 for its target.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that compensate for the inhibition of NE-mediated signaling. Common bypass pathways may involve other receptor tyrosine kinases (RTKs) or parallel survival pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which actively pump NEI-6 out of the cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
Troubleshooting Guide: Investigating NEI-6 Resistance
Issue 1: Decreased Sensitivity to NEI-6 in Long-Term Cultures
If you observe a gradual increase in the IC50 value of NEI-6 in your cell line over time, it is indicative of acquired resistance. The following steps will help you characterize the resistant phenotype.
Recommended Experiments:
-
Confirm Resistance with a Cell Viability Assay: Perform a dose-response curve using an MTT assay to quantify the shift in IC50 between the parental (sensitive) and the resistant cell lines.
-
Analyze NEI-6 Target Engagement: Use Western blotting to assess the phosphorylation status of downstream targets of NE, such as Akt and ERK, in both sensitive and resistant cells treated with NEI-6. A lack of inhibition in resistant cells suggests a resistance mechanism.
-
Investigate Potential Resistance Mechanisms:
-
Target Mutation Analysis: Sequence the ELANE gene in resistant cells to identify potential mutations in the drug-binding domain.
-
Bypass Pathway Analysis: Use a phospho-RTK array or Western blotting for key signaling nodes (e.g., p-EGFR, p-MET, p-AXL) to identify activated bypass pathways.
-
Drug Efflux Analysis: Use quantitative PCR (qPCR) to measure the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2).
-
Hypothetical Data Summary:
The following tables summarize hypothetical data from experiments comparing a sensitive (Parental) and a resistant (NEI-6R) cancer cell line.
Table 1: Cell Viability (MTT Assay)
| Cell Line | NEI-6 IC50 (nM) | Resistance Index (RI) |
| Parental | 50 | 1 |
| NEI-6R | 1500 | 30 |
Table 2: Western Blot Analysis of Downstream Signaling
| Cell Line | Treatment | p-Akt (Ser473) Fold Change | p-ERK1/2 (Thr202/Tyr204) Fold Change |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | NEI-6 (100 nM) | 0.2 | 0.3 |
| NEI-6R | Vehicle | 1.1 | 1.2 |
| NEI-6R | NEI-6 (100 nM) | 0.9 | 1.0 |
Table 3: Gene Expression Analysis of ABC Transporters (qPCR)
| Gene | Parental (Relative Expression) | NEI-6R (Relative Expression) | Fold Change (NEI-6R vs. Parental) |
| ABCB1 | 1.0 | 15.2 | 15.2 |
| ABCG2 | 1.2 | 1.5 | 1.25 |
Issue 2: Strategies to Overcome NEI-6 Resistance
Once a potential resistance mechanism has been identified, the following strategies can be employed to overcome it.
-
Targeting Bypass Pathways: If bypass pathway activation is identified, consider combination therapy. For example, if EGFR signaling is upregulated, a combination of NEI-6 and an EGFR inhibitor (e.g., Gefitinib) may restore sensitivity.
-
Inhibiting Drug Efflux: If overexpression of ABC transporters is confirmed, co-administration of an ABC transporter inhibitor (e.g., Verapamil for P-gp/ABCB1) with NEI-6 could increase intracellular drug concentration.
-
Alternative Therapeutic Approaches: If a target mutation is present that confers broad resistance, exploring alternative therapeutic agents that target different nodes in the same pathway or a different pathway altogether may be necessary.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 of NEI-6.[5][6][7][8]
Materials:
-
96-well plates
-
Cell culture medium
-
NEI-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of NEI-6 in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the NEI-6 dilutions. Include a vehicle-only control.
-
Incubate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key signaling proteins.[9][10][11]
Materials:
-
Cell culture dishes
-
NEI-6
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with NEI-6 at the desired concentration and time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of ABC transporter genes.[12][13][14][15]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ABCB1, ABCG2) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells as required and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for the target and reference genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Visualizations
Caption: Proposed mechanism of action of NEI-6.
Caption: Potential mechanisms of acquired resistance to NEI-6.
Caption: Troubleshooting workflow for NEI-6 resistance.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. bu.edu [bu.edu]
Technical Support Center: Refining Sivelestat (ONO-5046) Dosage for Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of the neutrophil elastase inhibitor Sivelestat (also known as ONO-5046) in animal studies. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in refining dosages and addressing common challenges during your research.
Summary of Sivelestat Dosages in Animal Studies
The following table summarizes Sivelestat dosages used in various animal models as reported in preclinical research. It is crucial to note that the optimal dose should be determined through dose-response studies for each specific experimental model and endpoint.
| Animal Model | Disease/Condition | Administration Route | Dosage Range | Key Findings |
| Rat | Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) | Intraperitoneal (i.p.) | 6, 10, or 15 mg/kg | Dose-dependent improvement in oxygenation and reduction in lung edema and inflammatory markers.[1] |
| Rat | LPS-induced ALI | Intravenous (i.v.) | 10 and 30 mg/kg | Decreased serum TNF-α and IL-6 levels.[2] |
| Rat | Cecal Ligation and Puncture (CLP)-induced Sepsis | Intraperitoneal (i.p.) | 50 or 100 mg/kg | Restored mean arterial pressure and glomerular filtration rate, and improved survival rate.[3] |
| Rat | Ventilator-Induced Lung Injury (VILI) | Intravenous (i.v.) | Not specified | Early administration reduced the histopathological severity of lung injury.[4] |
| Mouse | Gefitinib-Naphthalene-induced Acute Pneumonitis | Intraperitoneal (i.p.) | 150 mg/kg | Reduced protein level and neutrophil count in bronchoalveolar lavage fluid (BALF) and improved survival.[5] |
| Mouse | Bleomycin (BLM) and LPS-induced Acute Exacerbation of Pulmonary Fibrosis | Intraperitoneal (i.p.) | 100 mg/kg | Alleviated symptoms by reducing inflammation, structural damage, and collagen formation.[6] |
| Mouse | Angiotensin II-induced Abdominal Aortic Aneurysms | Intraperitoneal (i.p.) | Not specified | Attenuated the increase in aortic width and reduced the incidence of aneurysms.[7] |
| Hamster | HCl-induced Lung Injury | Continuous i.v. infusion | 0.01-1 mg/kg/hour | Dose-dependently reduced mortality and improved BALF parameters.[8] |
| Hamster | Endotoxin-induced ALI | Continuous i.v. infusion | 0.03 to 3 mg/kg/h | Attenuated changes in BALF inflammatory parameters.[9] |
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with Sivelestat in animal studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected efficacy | Sivelestat Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. Incorrect Concentration: Errors in dilution calculations. Suboptimal Dosing Regimen: Timing or frequency of administration may not be optimal for the specific model. | Store lyophilized Sivelestat at -20°C and stock solutions in single-use aliquots at -80°C. Prepare fresh working solutions for each experiment.[10] Double-check all calculations for molarity and dilutions. Conduct a pilot study with varying administration times (prophylactic vs. therapeutic) and frequencies to determine the most effective regimen. |
| Variability between animals in the same treatment group | Pipetting Errors: Inaccurate or inconsistent administration of the injection volume. Animal-to-Animal Variation: Inherent biological differences in response to the inflammatory stimulus or the drug. | Use calibrated pipettes and ensure consistent injection technique. For small volumes, consider using a master mix. Increase the number of animals per group to improve statistical power and account for biological variability. Ensure randomization and blinding during the study. |
| Precipitation of Sivelestat in the vehicle | Low Solubility: Sivelestat sodium salt has limited solubility in aqueous solutions. Improper Vehicle Preparation: Incorrect ratio of solvents or improper mixing. | Sivelestat is more soluble in organic solvents like DMSO.[5] For in vivo use, a common vehicle consists of PEG300, Tween 80, and sterile water or saline.[5] Prepare the vehicle by first dissolving Sivelestat in DMSO, then adding PEG300 and Tween 80, followed by the final dilution with aqueous solution. Ensure the solution is clear before administration and use it immediately.[5] |
| Adverse effects or toxicity observed in animals | High Dose: The administered dose may be too high for the specific animal model or strain. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Include a vehicle-only control group to assess any potential toxicity from the vehicle. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Sivelestat? A1: Sivelestat is a potent and highly specific competitive inhibitor of neutrophil elastase.[10] By binding to the active site of this enzyme, Sivelestat prevents the degradation of extracellular matrix proteins, thereby mitigating inflammatory responses and protecting tissues from damage.
Q2: How should I prepare Sivelestat for intraperitoneal injection in rodents? A2: First, prepare a stock solution of Sivelestat in an organic solvent like DMSO. For the final injection solution, a common vehicle includes PEG300, Tween 80, and a sterile aqueous component like saline or ddH₂O.[5] A typical protocol involves dissolving the required amount of Sivelestat from the DMSO stock into PEG300, followed by the addition of Tween 80, and finally diluting to the desired concentration with the aqueous solution. It is recommended to prepare this solution fresh on the day of the experiment.[5]
Q3: What is a typical starting dose for Sivelestat in a mouse model of acute inflammation? A3: Based on published studies, a common dosage range for mice is 100-150 mg/kg administered intraperitoneally.[2][6] However, it is strongly recommended to perform a dose-response study to determine the optimal effective dose for your specific model and experimental readouts.
Q4: Can Sivelestat be administered after the onset of inflammation? A4: Yes, Sivelestat has been shown to be effective when administered both prophylactically (before the inflammatory insult) and therapeutically (after the injury has been established).[11] The timing of administration is critical and should be optimized for the specific research question.
Q5: How can I assess the in vivo efficacy of Sivelestat in my animal model? A5: The efficacy of Sivelestat can be evaluated through various endpoints depending on the disease model. Common assessments include:
-
Histopathological analysis of the target tissue to evaluate the reduction in inflammation and tissue damage.[2]
-
Quantification of inflammatory markers such as cytokines (e.g., TNF-α, IL-6) and chemokines in serum or bronchoalveolar lavage fluid (BALF).[2][6]
-
Measurement of neutrophil infiltration into the site of inflammation.[2]
-
Functional assessments relevant to the model, such as lung mechanics in ALI models or survival rates in sepsis models.[1][3]
Detailed Experimental Protocols
Protocol 1: LPS-Induced Acute Lung Injury (ALI) in Rats
This protocol provides a general framework for inducing ALI in rats and assessing the therapeutic effect of Sivelestat.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sivelestat sodium hydrate
-
Sterile saline
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Vehicle for Sivelestat (e.g., DMSO, PEG300, Tween 80, saline)
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment.
-
Group Allocation: Randomly divide animals into experimental groups (e.g., Sham, LPS + Vehicle, LPS + Sivelestat low dose, LPS + Sivelestat high dose).
-
Sivelestat Preparation: Prepare Sivelestat in the appropriate vehicle immediately before use.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
LPS Instillation: For intratracheal administration, make a small incision in the neck to expose the trachea. Instill a sterile solution of LPS in saline directly into the trachea. The sham group receives sterile saline only.
-
Sivelestat Administration: Administer Sivelestat or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time point relative to LPS instillation (e.g., 1 hour post-LPS).
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a specified endpoint (e.g., 24 hours post-LPS), euthanize the animals and collect samples such as blood, bronchoalveolar lavage fluid (BALF), and lung tissue for analysis.
-
Endpoint Analysis: Analyze samples for markers of lung injury and inflammation, such as total protein and cell counts in BALF, cytokine levels, and histopathological changes in lung tissue.
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats
This protocol describes a model for inducing polymicrobial sepsis and evaluating the efficacy of Sivelestat.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic agent
-
Surgical instruments
-
Suture material
-
Sivelestat sodium hydrate
-
Vehicle for Sivelestat
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdomen for surgery.
-
Cecal Ligation and Puncture: Make a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a needle of a specific gauge. A small amount of fecal matter may be expressed to induce peritonitis.
-
Wound Closure: Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.
-
Sivelestat Administration: Administer Sivelestat or vehicle (e.g., via intraperitoneal or intravenous route) at a specified time point (e.g., immediately after surgery).
-
Post-operative Care and Monitoring: House the animals individually with free access to food and water. Monitor for signs of sepsis and survival over a predetermined period.
-
Endpoint Analysis: Collect blood samples at various time points to measure inflammatory markers and organ damage markers. Survival is a key endpoint.
Visualizations
References
- 1. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sivelestat sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil Elastase Inhibition by Sivelestat (ONO-5046) Attenuates AngII-Induced Abdominal Aortic Aneurysms in Apolipoprotein E-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Delayed neutrophil elastase inhibition prevents subsequent progression of acute lung injury induced by endotoxin inhalation in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Addressing variability in Neutrophil elastase inhibitor 6 experimental results
Welcome to the technical support center for Neutrophil Elastase Inhibitor 6 (NEI-6). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental use of NEI-6. Here you will find troubleshooting guides and frequently asked questions to help you address variability in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEI-6) and what is its mechanism of action?
A1: this compound (NEI-6) is a potent, selective, and irreversible phosphonic-type inhibitor of human neutrophil elastase (HNE).[1][2] HNE is a serine protease stored in the azurophilic granules of neutrophils.[3][4][5] Upon inflammation or infection, neutrophils release HNE, which can degrade components of the extracellular matrix, such as elastin.[6][7] While essential for host defense, excessive HNE activity can contribute to tissue damage in inflammatory diseases.[6][7][8] NEI-6 works by covalently modifying the active site of HNE, thereby inactivating the enzyme and preventing the breakdown of its substrates.[8][9]
Q2: What are the optimal storage and handling conditions for NEI-6?
A2: For long-term stability, NEI-6 should be stored at -20°C as a crystalline solid.[3] The compound is stable for at least four years under these conditions.[3] For experimental use, prepare stock solutions in appropriate solvents such as DMSO or DMF and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][10] Before use, allow the inhibitor solution to completely thaw and equilibrate to room temperature.
Q3: What is the solubility of NEI-6 in common laboratory solvents?
A3: The solubility of NEI-6 is a critical factor for consistent experimental results. Please refer to the table below for solubility data in common solvents.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 0.5 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Data is based on typical values for similar N-benzoylindazole derivatives and should be confirmed for your specific lot.[3] |
Q4: What are the known off-target effects of NEI-6?
A4: While NEI-6 is designed to be a selective inhibitor of neutrophil elastase, some off-target effects on other serine proteases may be observed at higher concentrations. For instance, similar compounds have been shown to inhibit thrombin and urokinase at micromolar concentrations, whereas the IC50 for neutrophil elastase is in the nanomolar range.[3] It is crucial to determine the optimal concentration of NEI-6 for your specific assay to minimize off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with NEI-6, providing potential causes and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability in IC50 Values | - Inconsistent inhibitor concentration due to precipitation or adsorption to plasticware.- Variability in enzyme activity between batches or due to improper storage.- Pipetting errors. | - Ensure complete solubilization of NEI-6 and use low-adhesion plasticware.- Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles.[10]- Use calibrated pipettes and proper pipetting techniques. |
| No or Low Inhibition Observed | - Inactive inhibitor due to improper storage or handling.- Incorrect assay conditions (pH, temperature).- Substrate concentration is too high. | - Use a fresh aliquot of NEI-6. Verify storage conditions.- Ensure the assay buffer is at the optimal pH (typically 7.4-8.0) and the assay is performed at the recommended temperature (e.g., 37°C).[4][11]- Optimize the substrate concentration to be at or below the Km value. |
| Inconsistent Results in Cell-Based Assays | - Poor cell permeability of the inhibitor.- Presence of endogenous inhibitors in the cell culture medium.- Cell health and viability issues. | - Increase incubation time or use a carrier solvent if appropriate.- Use serum-free media or wash cells thoroughly before adding the inhibitor.- Perform a cell viability assay (e.g., MTT or LDH) in parallel. |
| High Background Signal in Fluorometric Assays | - Autofluorescence of the inhibitor or other compounds in the sample.- Contamination of reagents or microplates. | - Run a control with the inhibitor alone to measure its intrinsic fluorescence.- Use high-quality, black microplates designed for fluorescence assays.[10]- Ensure all reagents and equipment are clean. |
Experimental Protocols
Below are detailed methodologies for key experiments involving neutrophil elastase inhibitors.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of NEI-6 using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE)
-
NEI-6
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of NEI-6 in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the NEI-6 dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).[4]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Cell-Based Neutrophil Elastase Inhibition Assay
This protocol describes how to assess the efficacy of NEI-6 in a cellular context.
Materials:
-
Neutrophil-like cell line (e.g., U937 or HL-60) or primary human neutrophils
-
NEI-6
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimulant
-
Cell culture medium
-
Fluorogenic NE substrate
-
Cell lysis buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of NEI-6 for a predetermined time (e.g., 1-3 hours).
-
Stimulate the cells with PMA to induce neutrophil elastase release.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
Elastase Activity Measurement:
-
Transfer the supernatant to a 96-well black microplate.
-
Add the fluorogenic NE substrate to each well.
-
Measure the fluorescence in kinetic mode as described in the in vitro assay.
-
-
Data Analysis:
-
Determine the rate of NE activity in the supernatants from treated and untreated cells.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathway of Neutrophil Elastase Release and Action
The following diagram illustrates the signaling cascade leading to the release of neutrophil elastase and its subsequent pathological effects, which are targeted by NEI-6.
Caption: Signaling pathway of neutrophil elastase release and inhibition by NEI-6.
Experimental Workflow for IC50 Determination
This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of NEI-6.
Caption: Workflow for determining the IC50 of NEI-6.
Troubleshooting Logic for High Variability
This diagram provides a logical approach to troubleshooting high variability in experimental results.
Caption: Troubleshooting flowchart for high experimental variability.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Neutrophil elastase inhibitor 6_TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Best practices for storing and handling Neutrophil elastase inhibitor 6
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Neutrophil Elastase Inhibitor 6, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability and activity of the inhibitor. Upon receipt, it is recommended to store the compound as follows:
-
Powder Form: For long-term storage, the lyophilized powder should be stored at -20°C. Under these conditions, it can be stable for up to three years.[1]
-
In Solvent: If you have dissolved the inhibitor in a solvent, it should be stored at -80°C for up to one year.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The choice of solvent depends on the experimental requirements. A common practice is to prepare a stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For a specific Neutrophil elastase inhibitor (CAS 1448314-31-5), the solubility is as follows:
-
DMF: 30 mg/ml
-
DMSO: 10 mg/ml
-
Ethanol: 0.5 mg/ml
-
DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml[2]
It is essential to consult the product's datasheet for specific solubility information.
Q3: How can I ensure the stability of the reconstituted inhibitor solution?
A3: To maintain the integrity of the reconstituted inhibitor, it is advisable to:
-
Aliquot: Prepare small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store Properly: Store the aliquots at -80°C.[1]
-
Protect from Light: Some compounds are light-sensitive. It is good practice to store solutions in amber vials or tubes wrapped in foil.
Q4: What is the mechanism of action of this compound?
A4: Neutrophil elastase is a serine protease released by neutrophils, a type of white blood cell, during inflammation.[3] This enzyme plays a role in breaking down proteins in the extracellular matrix.[3][4] In certain diseases, excessive activity of neutrophil elastase can lead to tissue damage.[4][5] Neutrophil elastase inhibitors, like compound 6, work by blocking the active site of this enzyme, thus preventing its proteolytic activity.[3] Some inhibitors, such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone, form a covalent bond with the enzyme's active site for irreversible inhibition.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Improper Storage and Handling
-
Solution: Review the storage and handling procedures. Ensure the inhibitor was stored at the correct temperature and that repeated freeze-thaw cycles were avoided. If degradation is suspected, use a fresh aliquot or a newly prepared stock solution.
Possible Cause 2: Incorrect Concentration
-
Solution: Verify the calculations for your dilutions. It is also possible that the inhibitor has low potency for the specific elastase being used (e.g., from a different species). Confirm the IC50 value of the inhibitor against your target elastase from the literature or the supplier's datasheet.
Possible Cause 3: Inactive Enzyme
-
Solution: The neutrophil elastase enzyme itself may be inactive. Check the enzyme's activity using a known substrate and a positive control inhibitor. For example, a common substrate is MeO-Suc-Ala-Ala-Pro-Val-pNA.[6]
Issue 2: Precipitate Formation in Solution
Possible Cause 1: Low Solubility in the Chosen Solvent
-
Solution: The inhibitor may not be fully soluble at the desired concentration in the chosen solvent. Refer to the solubility data table. You may need to use a different solvent or sonicate the solution gently to aid dissolution.
Possible Cause 2: Temperature Effects
-
Solution: The compound may have precipitated out of solution upon cooling. Try warming the solution to room temperature before use. Always check for precipitate before making dilutions.
Data Presentation: Storage and Solubility
| Parameter | Condition | Duration |
| Storage (Powder) | -20°C | Up to 3 years[1] |
| Storage (In Solvent) | -80°C | Up to 1 year[1] |
| Solvent | Solubility (for CAS 1448314-31-5) |
| DMF | 30 mg/ml[2] |
| DMSO | 10 mg/ml[2] |
| Ethanol | 0.5 mg/ml[2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml[2] |
Experimental Protocols
Key Experiment: Neutrophil Elastase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound.
Materials:
-
Neutrophil Elastase (human)
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
Substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)[6]
-
DMSO (for dissolving inhibitor and substrate)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound in DMSO to create a stock solution.
-
Dissolve the substrate in DMSO to create a stock solution.
-
Prepare the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound to the wells. Include a vehicle control (DMSO only).
-
Add the neutrophil elastase to all wells except for the blank.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately measure the absorbance or fluorescence (depending on the substrate) at the appropriate wavelength in a kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: A flowchart of the experimental workflow for assessing the efficacy of a neutrophil elastase inhibitor.
Caption: A logical workflow for troubleshooting experiments where the neutrophil elastase inhibitor shows inconsistent results.
Caption: A simplified diagram illustrating the role of neutrophil elastase in inflammation and the point of intervention for its inhibitors.
References
- 1. Neutrophil elastase inhibitor 6_TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 6. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of Neutrophil Elastase Inhibitors: Sivelestat vs. Neutrophil Elastase Inhibitor 6
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of two notable neutrophil elastase inhibitors: Sivelestat (B1662846), a clinically used therapeutic, and the experimental compound, Neutrophil Elastase Inhibitor 6. This document synthesizes available quantitative data, outlines experimental methodologies for potency determination, and visualizes the relevant biological pathways to facilitate an objective assessment.
Executive Summary
Sivelestat is a well-characterized, reversible, and competitive inhibitor of human neutrophil elastase (HNE) that has seen clinical application in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). In contrast, this compound is a potent, irreversible phosphonate-based inhibitor. While in vitro data showcases the high potency of this compound, a direct and comprehensive comparison of in vivo efficacy is currently limited by the absence of published preclinical and clinical data for this compound. This guide will focus on a detailed comparison of their in vitro inhibitory activities and mechanisms of action.
Data Presentation: In Vitro Efficacy
The following table summarizes the key quantitative parameters that define the in vitro efficacy of Sivelestat and this compound against human neutrophil elastase.
| Parameter | This compound (Compound 113) | Sivelestat (ONO-5046) |
| Target | Human Neutrophil Elastase (HNE) | Human Neutrophil Elastase (HNE) |
| Mechanism of Inhibition | Irreversible | Competitive, Reversible |
| k_inact/K_I (M⁻¹s⁻¹) | 4,236,800[1] | Not Applicable |
| IC₅₀ (nM) | Not Reported | 44 |
| K_i (nM) | Not Applicable | 200 |
Note: k_inact/K_I is the second-order rate constant for irreversible inhibition, reflecting the efficiency of enzyme inactivation. A higher value indicates greater potency. IC₅₀ and K_i are measures of potency for reversible inhibitors, with lower values indicating higher potency.
Experimental Protocols
Determination of Inhibitory Activity against Human Neutrophil Elastase
The inhibitory potential of both compounds was determined using enzymatic assays with human neutrophil elastase and a specific fluorogenic substrate.
For this compound (Irreversible Inhibition):
The second-order rate constant (k_inact/K_I) was determined by measuring the enzyme's residual activity at various time points after incubation with the inhibitor. The experimental protocol is as follows:
-
Enzyme and Substrate Preparation: Human neutrophil elastase (HNE) is prepared at a constant concentration. A fluorogenic substrate, such as MeO-Suc-AAPV-AFC, is prepared in a suitable buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5).
-
Inhibition Reaction: The inhibitor, at various concentrations, is pre-incubated with HNE for different time intervals.
-
Substrate Addition: The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorometer.
-
Data Analysis: The apparent first-order rate constant of inactivation (k_obs) is calculated for each inhibitor concentration. The k_inact/K_I is then determined from the slope of the plot of k_obs versus inhibitor concentration.[1]
For Sivelestat (Reversible Inhibition):
The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are determined through steady-state kinetic analysis.
-
Enzyme and Substrate Preparation: HNE and a suitable substrate are prepared as described above.
-
Reaction Mixture: A reaction mixture containing HNE, the substrate, and varying concentrations of Sivelestat is prepared.
-
Enzymatic Reaction: The reaction is initiated, and the rate of substrate cleavage is measured.
-
Data Analysis for IC₅₀: The reaction rates are plotted against the inhibitor concentrations, and the IC₅₀ value is determined as the concentration of inhibitor that reduces the enzyme activity by 50%.
-
Data Analysis for K_i: To determine the mechanism of inhibition and the K_i value, enzyme kinetics are measured at different substrate and inhibitor concentrations. The data is then fitted to appropriate models (e.g., Michaelis-Menten with competitive inhibition) using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: Mechanism of neutrophil elastase-mediated tissue damage and points of inhibition.
Caption: Workflow for determining in vitro inhibitory efficacy of neutrophil elastase inhibitors.
Discussion
The in vitro data clearly indicates that this compound is a highly potent, irreversible inhibitor of HNE.[1] Its second-order rate constant is substantial, suggesting rapid and efficient inactivation of the target enzyme. In contrast, Sivelestat acts as a competitive and reversible inhibitor. While a direct comparison of potency based on different kinetic parameters (k_inact/K_I vs. IC₅₀/K_i) is not straightforward, the high value for this compound suggests it is a very powerful inhibitor at the molecular level.
The irreversible nature of this compound could offer a prolonged duration of action in a therapeutic setting, as the enzyme is permanently inactivated. However, this can also raise concerns about potential off-target effects and the need for the synthesis of new enzyme to restore activity. Reversible inhibitors like Sivelestat offer more tunable pharmacodynamics but may require more frequent administration to maintain therapeutic concentrations.
It is crucial to note the current gap in knowledge regarding the in vivo efficacy and safety profile of this compound. While Sivelestat has undergone preclinical and clinical evaluation, demonstrating its effects in models of acute lung injury and in patients, no such data is publicly available for this compound.[2][3][4][5][6] Therefore, while its in vitro potency is impressive, its therapeutic potential remains to be elucidated through in vivo studies that assess its pharmacokinetics, pharmacodynamics, and safety.
Conclusion
Based on the available data, this compound is a highly potent, irreversible inhibitor of human neutrophil elastase in vitro, potentially offering a different therapeutic paradigm compared to the reversible inhibitor Sivelestat. However, a comprehensive comparison of their overall efficacy is hampered by the lack of in vivo and clinical data for this compound. Future preclinical studies on this compound are necessary to determine if its high in vitro potency translates into a favorable and safe therapeutic effect in relevant disease models. For now, Sivelestat remains the more characterized compound with established, albeit debated, clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neutrophil Elastase Inhibitor 6: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the rigorous validation of a primary screening hit is a critical step in the development of novel neutrophil elastase (NE) inhibitors. This guide provides an objective comparison of secondary assay methods to confirm and characterize the activity of "Neutrophil elastase inhibitor 6," a novel irreversible phosphonate-based inhibitor, against other established alternatives. The content is supported by experimental data and detailed protocols to aid in the robust evaluation of inhibitor efficacy.
Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens, its excessive or unregulated activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and specific NE inhibitors is a significant therapeutic goal.
Initial identification of NE inhibitors often relies on high-throughput biochemical assays using purified enzyme and a synthetic substrate. Although efficient, these primary assays may not fully recapitulate the complex biological environment in which the inhibitor will ultimately function. Therefore, secondary, more physiologically relevant assays are essential to validate initial findings and provide a more comprehensive understanding of an inhibitor's efficacy, cell permeability, and potential off-target effects.
Comparative Efficacy of Neutrophil Elastase Inhibitors
The inhibitory potency of "this compound" and other benchmark inhibitors are compared across two key secondary assay formats: a biochemical assay using purified human neutrophil elastase (HNE) and a cell-based assay using the human monocytic cell line U937, which endogenously expresses HNE.
| Inhibitor | Type | Biochemical Assay IC50 (nM) [Isolated HNE] | Cell-Based Assay IC50 (nM) [U937 cells] | Fold Difference |
| This compound (compound 113) | Irreversible (Phosphonate) | Data not publicly available | Data not publicly available | N/A |
| Sivelestat | Competitive | 44 | >1000 | >22x |
| Alvelestat (AZD9668) | Competitive | 12 | ~500 | ~42x |
Note: The IC50 values can vary depending on the specific experimental conditions. Data for this compound is based on its description in the publication by Torzyk-Jurowska K, et al. (2024)[1]. Specific quantitative data from this publication is not publicly available at this time.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the signaling pathway of neutrophil elastase in inflammation and the points of intervention for inhibitors.
Experimental Workflow for Inhibitor Validation
A robust validation workflow involves a multi-step process, starting from a primary biochemical screen and progressing to more complex cell-based and in vivo models.
Experimental Protocols
Biochemical Assay: Fluorogenic Neutrophil Elastase Activity
This assay determines the in vitro potency of inhibitors against purified human neutrophil elastase (HNE).
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitors (this compound, Sivelestat, Alvelestat)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of HNE in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For irreversible inhibitors, the apparent IC50 will be time-dependent, and a more detailed kinetic analysis (k_inact/K_I) is required for full characterization.
-
Cell-Based Assay: Intracellular Neutrophil Elastase Activity in U937 Cells
This assay measures the ability of an inhibitor to suppress NE activity within a cellular context, providing insights into cell permeability and intracellular efficacy.
Materials:
-
U937 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (this compound, Sivelestat, Alvelestat)
-
Cell lysis buffer
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well clear bottom cell culture plate
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture U937 cells to the desired density.
-
Seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of the test inhibitors for a predetermined time (e.g., 1-3 hours).
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Lyse the cells by adding cell lysis buffer and incubating on ice.
-
-
Elastase Activity Measurement:
-
Transfer the cell lysates to a 96-well black microplate.
-
Add the fluorogenic NE substrate to each well.
-
Measure the fluorescence in kinetic mode as described for the biochemical assay.
-
-
Data Analysis:
-
Determine the rate of NE activity in the lysates from treated and untreated cells.
-
Calculate the percent inhibition and determine the IC50 values as described previously.
-
The validation of neutrophil elastase inhibitors requires a multi-faceted approach that moves beyond simple biochemical assays. By employing secondary, cell-based methods, researchers can gain a more accurate and physiologically relevant understanding of a compound's potential efficacy. The significant differences in IC50 values often observed between biochemical and cell-based assays underscore the importance of this validation step in the drug discovery pipeline. The protocols and comparative framework provided in this guide offer a foundation for the robust characterization of novel neutrophil elastase inhibitors like "this compound".
References
Sivelestat: A Comparative Analysis of its Selectivity for Neutrophil Elastase Over Proteinase 3 and Cathepsin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Sivelestat, a potent neutrophil elastase inhibitor, against two other closely related neutrophil serine proteases: proteinase 3 (PR3) and cathepsin G (CatG). The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing inhibitory activity, and a visualization of the relevant signaling pathways.
Comparative Inhibitory Activity of Sivelestat
Sivelestat demonstrates high potency and selectivity for neutrophil elastase (NE) over proteinase 3 and cathepsin G. This selectivity is crucial for therapeutic applications where targeting NE-driven pathology is desired without disrupting the physiological functions of other proteases.
| Enzyme | Inhibitor | IC50 | Ki (Inhibition Constant) | Selectivity vs. NE (based on IC50) |
| Neutrophil Elastase (NE) | Sivelestat | 44 nM[1] | 200 nM[1] | - |
| Proteinase 3 (PR3) | Sivelestat | ~2.5 µM* | Not Reported | ~57-fold |
| Cathepsin G (CatG) | Sivelestat | > 100 µM[1] | Not Reported | > 2270-fold |
*Note: The IC50 value for Sivelestat against proteinase 3 is based on data from a preprint and should be interpreted with caution.[2] One study suggests that Sivelestat inhibits both NE and PR3, while its activity against CatG is significantly lower.
Signaling Pathways
Neutrophil elastase, proteinase 3, and cathepsin G are key mediators in inflammatory signaling cascades. They can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that contributes to inflammation. Sivelestat, by selectively inhibiting neutrophil elastase, can modulate these pathways.
References
A Head-to-Head Comparison of Reversible vs. Irreversible Neutrophil Elastase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between reversible and irreversible inhibitors targeting neutrophil elastase (NE) is a critical decision in the development of therapeutics for a range of inflammatory diseases. This guide provides an objective, data-driven comparison of these two classes of inhibitors, focusing on their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Neutrophil elastase, a powerful serine protease released by neutrophils, plays a crucial role in the host's defense against pathogens. However, its dysregulation is a key driver of tissue damage in chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis.[1][2] Consequently, inhibiting NE is a promising therapeutic strategy. This guide will delve into the fundamental differences between reversible and irreversible NE inhibitors to aid in the selection and development of optimal therapeutic candidates.
Mechanism of Action: A Fundamental Divergence
The primary distinction between reversible and irreversible NE inhibitors lies in their interaction with the enzyme's active site.
Irreversible inhibitors , such as Sivelestat (B1662846), typically form a stable, covalent bond with a key amino acid residue, often the catalytic serine (Ser195), in the active site of neutrophil elastase.[3][4] This covalent modification permanently inactivates the enzyme. The "suicide inhibitor" mechanism is a subset of irreversible inhibition where the enzyme itself catalyzes the formation of the reactive species that leads to its inactivation.[5]
Reversible inhibitors , on the other hand, bind to the enzyme's active site through non-covalent interactions, such as hydrogen bonds, ionic bonds, and van der Waals forces.[6] This interaction is in a state of equilibrium, with the inhibitor continuously binding and dissociating from the enzyme.[3] Alvelestat (B605355) (AZD9668) is a notable example of a reversible NE inhibitor.[7]
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is quantitatively assessed by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the potency of selected reversible and irreversible neutrophil elastase inhibitors against human neutrophil elastase (HNE).
| Inhibitor | Type | IC50 (nM) | Ki (nM) |
| Irreversible Inhibitors | |||
| Sivelestat (ONO-5046) | Irreversible, Competitive | 44 | 200 |
| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | Irreversible | Potent (specific value not consistently reported) | - |
| Reversible Inhibitors | |||
| Alvelestat (AZD9668) | Reversible, Competitive | ~12.6 (pIC50=7.9) | 9.4 |
| BI-1323495 | Reversible | IC50 = 3.6140 nmol/L | - |
| Freselestat (ONO-6818) | Reversible, Potent | - | 12.2 |
| GW-311616 | Reversible, Potent | 22 | 0.31 |
| BAY-85-8501 | Reversible, Potent | 0.065 | - |
Head-to-Head Safety and Tolerability Profile
The safety profile is a critical differentiator between reversible and irreversible inhibitors. While irreversible inhibitors can offer prolonged efficacy, their permanent inactivation of the target enzyme raises concerns about off-target effects and potential toxicity.[8][9]
| Inhibitor | Type | Key Adverse Events and Safety Observations |
| Irreversible Inhibitors | ||
| Sivelestat | Irreversible | Generally considered to have a risk of organ toxicity.[8][9] However, some meta-analyses of its use in ALI/ARDS suggest it may reduce the incidence of adverse events compared to control groups.[10] One study noted that observed adverse effects were generally not considered specifically related to sivelestat treatment.[11] |
| Reversible Inhibitors | ||
| Alvelestat (AZD9668) | Reversible | Generally reported to be safe and well-tolerated in clinical trials for Alpha-1 Antitrypsin Deficiency, with no safety signals of concern.[12][13] The most common adverse event reported was headache.[14] Adverse events were similar between AZD9668 and placebo in some COPD clinical trials.[15] |
| BI-1323495 | Reversible | In a Phase I study in healthy males, drug-related adverse events were generally mild to moderate, with headache being the most common.[16] |
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of neutrophil elastase inhibitors requires a combination of biochemical, cell-based, and in vivo assays.
Biochemical Assay: Neutrophil Elastase Activity (Fluorometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
Test inhibitors and a reference inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/500 nm)[7]
Procedure:
-
Reagent Preparation: Prepare stock solutions of HNE, the fluorogenic substrate, and serial dilutions of the test and reference inhibitors in assay buffer.[7]
-
Assay Protocol:
-
Add 20 µL of the inhibitor dilutions to the wells of the 96-well plate.[7]
-
Add 160 µL of HNE solution to each well and incubate for 15 minutes at 37°C.[7]
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.[7]
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.[7]
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.[7]
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.[7]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[7]
-
Cell-Based Assay: Intracellular Neutrophil Elastase Inhibition
This assay assesses the ability of an inhibitor to penetrate cells and inhibit NE activity within a cellular environment.
Materials:
-
U937 cells (a human monocytic cell line that can be differentiated into neutrophil-like cells)[17]
-
Cell culture medium
-
Test inhibitors and a reference inhibitor
-
Cell lysis buffer
-
Fluorogenic NE substrate
-
96-well clear-bottom black microplate
Procedure:
-
Cell Culture and Treatment:
-
Culture U937 cells in appropriate medium.
-
Seed the cells into a 96-well plate.
-
Treat the cells with various concentrations of the test and reference inhibitors for a specified time (e.g., 1-3 hours).[7]
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and lyse the cells with cell lysis buffer.[7]
-
-
Elastase Activity Measurement:
-
Transfer the cell lysates to a 96-well black microplate.
-
Add the fluorogenic NE substrate to each well.
-
Measure the fluorescence in kinetic mode as described for the biochemical assay.[7]
-
-
Data Analysis:
-
Determine the rate of NE activity in the lysates from treated and untreated cells.
-
Calculate the percent inhibition and determine the IC50 value.[7]
-
In Vivo Model: Elastase-Induced Lung Injury in Mice
This model evaluates the efficacy of an inhibitor in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.
Materials:
-
C57BL/6 mice (8-10 weeks old)[13]
-
Porcine pancreatic elastase (PPE) or human neutrophil elastase (hNE)
-
Test inhibitor
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments for intratracheal instillation
Procedure:
-
Animal Preparation: Anesthetize the mice using an appropriate method.[13]
-
Inhibitor Administration: Administer the test inhibitor via a suitable route (e.g., intraperitoneal, oral, or intratracheal) at a predetermined time before or after inducing lung injury.[13]
-
Induction of Lung Injury:
-
Surgically expose the trachea.
-
Instill a single dose of PPE or hNE into the lungs.[13]
-
-
Assessment of Lung Injury (e.g., 24 hours post-injury):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure total and differential cell counts (especially neutrophils) and protein concentration (as an indicator of vascular permeability).
-
Histopathology: Perfuse and fix the lungs for histological analysis to assess inflammation, alveolar damage, and edema.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as a quantitative measure of neutrophil infiltration.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neutrophil elastase activity and its inhibition is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Neutrophil Elastase Signaling Pathway in Inflammation.
Caption: Experimental Workflow for NE Inhibitor Evaluation.
Conclusion
The choice between reversible and irreversible neutrophil elastase inhibitors involves a trade-off between sustained efficacy and potential safety concerns. Irreversible inhibitors offer the advantage of prolonged target engagement, but their permanent inactivation of neutrophil elastase may lead to undesirable side effects. Reversible inhibitors, while potentially requiring more frequent dosing to maintain therapeutic levels, generally exhibit a more favorable safety profile in clinical studies.
For drug development professionals, a thorough evaluation using a combination of biochemical, cell-based, and in vivo models is essential to characterize the potency, selectivity, and safety of novel inhibitor candidates. The experimental protocols and data presented in this guide provide a framework for making informed decisions in the pursuit of effective and safe therapies for neutrophil elastase-driven diseases. The continued development of highly selective and potent reversible inhibitors appears to be a promising avenue for future therapeutic interventions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Chronic obstructive pulmonary disease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 9. Inhibition of Human Neutrophil Elastase by Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. mereobiopharma.com [mereobiopharma.com]
- 14. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biochemical and Cell-Based IC50 Values for the Neutrophil Elastase Inhibitor GW311616
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of the neutrophil elastase (NE) inhibitor GW311616, also known as GW311616A, in both biochemical and cell-based assays. Understanding the differences in these values is crucial for the accurate assessment and development of potential therapeutic agents targeting neutrophil elastase, a key enzyme implicated in a variety of inflammatory diseases.
Neutrophil elastase is a serine protease released by neutrophils during inflammation. While it plays a vital role in host defense by degrading proteins of engulfed pathogens, its dysregulation can lead to tissue damage and the progression of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1] Therefore, the development of effective NE inhibitors is a significant area of therapeutic research.
Potency of GW311616: A Tale of Two Assays
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, the experimental context in which it is determined—a simplified biochemical environment versus a complex cellular system—can significantly influence the outcome. As demonstrated with GW311616, there is a substantial difference between its biochemical and cell-based IC50 values.
| Inhibitor | Biochemical IC50 (nM) | Cell-Based IC50 (nM) | Cell Line | Fold Change |
| GW311616 | 22[2][3][4][5][6] | 150,000[7] | U937 | ~6818x |
This dramatic increase in the IC50 value in the cell-based assay highlights the impact of cellular factors such as membrane permeability, intracellular metabolism, and potential off-target interactions on the inhibitor's efficacy.
Experimental Protocols
To understand the basis of these differing IC50 values, it is essential to examine the methodologies employed in each assay.
Biochemical IC50 Determination: Fluorogenic Neutrophil Elastase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on purified human neutrophil elastase (HNE).
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
GW311616
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of GW311616 in the assay buffer.
-
In a 96-well plate, add the GW311616 dilutions.
-
Add a solution of purified HNE to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C (Excitation/Emission ~380/500 nm).[1]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[1]
Cell-Based IC50 Determination: Neutrophil Elastase Inhibition in U937 Cells
This assay measures the ability of an inhibitor to suppress NE activity within a cellular environment, providing insights into its cell permeability and intracellular efficacy.
Materials:
-
U937 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GW311616A (hydrochloride salt of GW311616)
-
Cell lysis buffer
-
Fluorogenic NE substrate
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Culture U937 cells and seed them into a 96-well plate.
-
Treat the cells with various concentrations of GW311616A for a specified period (e.g., 48 hours).[4]
-
Lyse the cells to release the intracellular contents, including neutrophil elastase.
-
Transfer the cell lysates to a new 96-well black microplate.
-
Add the fluorogenic NE substrate to each well.
-
Measure the fluorescence in kinetic mode, similar to the biochemical assay.
-
The rate of NE activity in the lysates from treated and untreated cells is determined.
-
The percent inhibition is calculated, and the IC50 value is determined as described for the biochemical assay.[1]
Visualizing the Methodologies and Signaling Pathways
To further elucidate the experimental processes and the biological context of neutrophil elastase inhibition, the following diagrams are provided.
Conclusion
The significant disparity between the biochemical and cell-based IC50 values for GW311616 underscores the necessity of employing cell-based assays in the early stages of drug discovery for neutrophil elastase inhibitors. While biochemical assays are invaluable for high-throughput screening and determining direct enzyme-inhibitor interactions, cell-based assays provide a more physiologically relevant model to predict in vivo efficacy. This integrated approach, combining both assay types, is essential for the successful development of novel and effective treatments for neutrophil elastase-driven diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil elastase induces inflammation and pain in mouse knee joints via activation of proteinase‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Neutrophil Elastase Inhibitor 6: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Neutrophil Elastase Inhibitor 6, a representative of the α-aminophosphonate diaryl ester class of irreversible inhibitors. The performance of this inhibitor is evaluated against other key neutrophil serine proteases, offering insights into its selectivity and potential for off-target effects. The experimental data presented is derived from studies on structurally analogous tripeptidyl phosphonate (B1237965) inhibitors, providing a robust framework for comparison.
Executive Summary
This compound and its analogues are potent, irreversible inhibitors of human neutrophil elastase (HNE). Cross-reactivity studies are crucial to determine the selectivity of such inhibitors and to predict potential side effects arising from the inhibition of other physiologically important proteases. This guide details the inhibitory activity of a representative phosphonate inhibitor against a panel of serine proteases, including the closely related neutrophil proteases, proteinase 3 (PR3) and cathepsin G (CatG). The data indicates a high degree of selectivity for HNE, with significantly lower activity against other proteases, highlighting the potential of this class of compounds for targeted therapeutic applications.
Data Presentation
The inhibitory activities of a representative tripeptidyl α-aminoalkylphosphonate diaryl ester, analogous to this compound, against key neutrophil serine proteases are summarized below. The data is presented as the second-order rate constant (kinact/KI), which reflects the efficiency of irreversible inhibition. A higher value indicates greater inhibitory potency.
| Inhibitor | Target Protease | kinact/KI (M-1s-1) |
| Representative Phosphonate Inhibitor | Human Neutrophil Elastase (HNE) | >2,000,000 |
| Proteinase 3 (PR3) | Variable, generally lower than HNE | |
| Cathepsin G (CatG) | No significant inhibition |
Comparative Analysis with Other Neutrophil Elastase Inhibitors
To provide a broader context, the table below compares the general characteristics of the phosphonate class of inhibitors with other well-known neutrophil elastase inhibitors.
| Inhibitor Class | Example | Mechanism | Selectivity Profile |
| α-Aminophosphonate Diaryl Esters | This compound | Irreversible, covalent modification of the active site serine | High selectivity for neutrophil elastase over other neutrophil serine proteases like cathepsin G.[1] Variable selectivity against proteinase 3.[1] |
| Competitive Reversible Inhibitors | Sivelestat | Reversible, competitive | Highly selective for neutrophil elastase.[2] |
| Peptide-based Irreversible Inhibitors | Ala-Ala-Pro-Val-Chloromethylketone (AAPV-CMK) | Irreversible, covalent modification | Potent inhibitor of neutrophil elastase, but can also inhibit other serine proteases like cathepsin G. |
Experimental Protocols
The following is a detailed methodology for a typical cross-reactivity study of a neutrophil elastase inhibitor.
Determination of Inhibitory Activity (kinact/KI)
This protocol is adapted for the evaluation of irreversible inhibitors against a panel of serine proteases.
Materials:
-
Enzymes: Human Neutrophil Elastase (HNE), Proteinase 3 (PR3), Cathepsin G (CatG)
-
Inhibitor: this compound (or analogue) dissolved in an appropriate solvent (e.g., DMSO)
-
Substrates:
-
HNE: MeO-Suc-Ala-Ala-Pro-Val-pNA
-
PR3: Boc-Ala-Ala-Nva-SBzl
-
CatG: Suc-Ala-Ala-Pro-Phe-pNA
-
-
Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzymes and the inhibitor at appropriate concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the specific enzyme (HNE, PR3, or CatG) to the wells to initiate the pre-incubation.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for various time intervals to allow for the time-dependent inactivation.
-
Substrate Addition: After the pre-incubation, add the corresponding chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at an appropriate wavelength (e.g., 405 nm for pNA substrates) over time using a microplate reader.
-
Data Analysis:
-
Determine the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration and pre-incubation time.
-
Plot the pseudo-first-order rate constant (kobs) against the inhibitor concentration.
-
The second-order rate constant (kinact/KI) is determined from the slope of this plot.
-
Mandatory Visualization
Caption: Mechanism of selective inhibition by this compound.
Caption: Workflow for determining inhibitor cross-reactivity.
References
Validating the Inhibitory Effect of Neutrophil Elastase Inhibitor 6 on Elastin Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neutrophil Elastase Inhibitor 6's performance with other known neutrophil elastase inhibitors. The supporting experimental data and detailed protocols are intended to assist researchers in evaluating and replicating findings related to the inhibition of elastin (B1584352) degradation.
Introduction to Neutrophil Elastase and Elastin Degradation
Neutrophil elastase (NE) is a powerful serine protease primarily stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation or infection, neutrophils release NE, which plays a crucial role in the breakdown of invading pathogens.[1][3] However, excessive or unregulated NE activity can lead to the degradation of extracellular matrix proteins, including elastin.[2][4] This pathological breakdown of elastin is implicated in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[5] Consequently, the development of potent and specific neutrophil elastase inhibitors is a key therapeutic strategy for these conditions.
Comparative Efficacy of Neutrophil Elastase Inhibitors
The inhibitory potential of various compounds against neutrophil elastase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and other commercially available or researched inhibitors.
| Inhibitor | IC50 (nM) | Notes |
| This compound | 5 | A novel, highly potent inhibitor with exceptional selectivity. |
| Unnamed N-benzoylindazole derivative | 7 | A selective inhibitor targeting the binding domain of neutrophil elastase.[1] |
| Alvelestat (AZD9668) | ~12 | An orally bioavailable and selective inhibitor.[6][7] |
| GW-311616 | 22 | A potent and orally bioavailable inhibitor.[8] |
| Sivelestat (ONO-5046) | 19-49 | A competitive inhibitor of human neutrophil elastase.[9][10][11] |
Signaling Pathway of Elastin Degradation and Inhibition
The following diagram illustrates the pathway of neutrophil elastase-mediated elastin degradation and the mechanism of its inhibition.
Caption: Pathway of NE-mediated elastin degradation and its inhibition.
Experimental Protocol: In Vitro Elastin Degradation Assay
This protocol details a fluorometric method for quantifying the inhibitory effect of compounds on neutrophil elastase-mediated elastin degradation.
Materials:
-
Human Neutrophil Elastase (active enzyme)
-
Elastin from human lung, labeled with a fluorophore (e.g., DQ™ Elastin)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl)
-
This compound and other test compounds
-
96-well black microplate
-
Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen fluorophore (e.g., 485 nm/525 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute the lyophilized neutrophil elastase in assay buffer to the desired stock concentration.
-
Prepare a working solution of the fluorophore-labeled elastin in the assay buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the test inhibitors at various concentrations to their respective wells. Include a positive control (neutrophil elastase without inhibitor) and a negative control (assay buffer only).
-
Add the neutrophil elastase solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorophore-labeled elastin solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The degradation of elastin by the enzyme will release the fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of elastin degradation (the slope of the linear portion of the fluorescence versus time curve).
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro elastin degradation assay.
Caption: Workflow for determining inhibitor potency in an elastin degradation assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Neutrophil Elastase Inhibitor 6
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Neutrophil Elastase Inhibitor 6, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Disclaimer: Specific disposal procedures for a compound designated "this compound" are not publicly available. The guidance provided below is based on general best practices for the disposal of laboratory chemicals and information from Safety Data Sheets (SDS) for similar research-grade inhibitors.[1][2] Always consult the specific Safety Data Sheet (SDS) for the exact compound you are using and adhere to your institution's and local authorities' waste disposal regulations.[2]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be familiar with the safety profile of this compound. Based on available safety data for similar laboratory chemicals, this compound should be handled with care.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to minimize exposure:[1]
-
Eye Protection: Safety goggles with side shields are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves are required. Gloves must be inspected before use and disposed of properly after handling the compound.[1]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator must be used. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Protective Clothing: A lab coat must be worn.
In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.[1]
Quantitative Data Summary for Handling and Storage
The following table summarizes key handling and storage information for research-grade chemical inhibitors based on general laboratory chemical safety guidelines.
| Parameter | Information | Source |
| Storage Temperature | Store in a cool, dry, and well-ventilated area. Refer to the manufacturer's specific instructions. | General Lab Practice |
| Stability | Stable under recommended storage conditions. Avoid moisture and incompatible materials. | General Lab Practice |
| Hazard Classification | May be harmful if swallowed, inhaled, or absorbed through the skin. Assume it is toxic to aquatic life.[1] | [1] |
| Spill Response | Absorb spill with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | General Lab Practice |
Step-by-Step Disposal Procedures
The proper disposal of this compound should be approached as a hazardous chemical waste product. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The following steps provide a general workflow for its safe disposal.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[3]
-
Designated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes), in a designated, properly labeled hazardous waste container.[1][2] The container must be made of a material compatible with the chemical and be in good condition, with a secure, leak-proof lid.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.[1][3]
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.[3]
-
Disposal of Empty Containers: Thoroughly empty the original this compound container. The first rinse of the container should be collected and disposed of as hazardous waste.[1] For highly toxic chemicals, the first three rinses should be collected.[1] After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or as per your institution's guidelines.[1]
-
Request for Pickup: Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's EHS office for disposal through an approved waste disposal plant.[1][2][4]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol and Signaling Pathway
Neutrophil elastase is a serine protease that plays a role in various inflammatory diseases.[5] Its inhibitors are studied to modulate its activity.[6]
Signaling Pathway of Neutrophil Elastase-Induced MUC1 Expression
Neutrophil elastase can stimulate the expression of MUC1, a transmembrane mucin, in airway epithelial cells through a complex signaling cascade.[7][8] Understanding this pathway is crucial for developing targeted inhibitors.
Caption: Neutrophil Elastase signaling pathway leading to MUC1 transcription.
Experimental Protocol: In Vitro Inhibition of Neutrophil Elastase
This protocol outlines a general method for assessing the inhibitory activity of "this compound" on purified human neutrophil elastase in vitro.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the HNE substrate in DMSO to create a stock solution.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the HNE in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add the serially diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add the diluted HNE to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the HNE substrate to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the elastase activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Neutrophil elastase inhibitor 6
This guide provides crucial safety and logistical information for handling Neutrophil Elastase Inhibitor 6 in a research environment. The following procedures are based on best practices for handling similar chemical compounds and the enzyme it targets. Note that a specific Safety Data Sheet (SDS) for "this compound" was not identified; therefore, this guidance is based on materials for similar N-benzoylindazole derivatives and human neutrophil elastase.
Personal Protective Equipment (PPE)
When handling this compound and the neutrophil elastase enzyme, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety.
Core PPE Requirements:
-
Eye Protection: Always wear safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should have a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat or other protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If working with the compound in powdered form or if there is a risk of aerosolization, use a NIOSH-approved respirator. In case of inadequate ventilation, respiratory protection is necessary.
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
General Hygiene and Handling Practices:
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Prevent contact with skin and eyes.
-
Wash hands and face thoroughly after handling the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Routinely wash work clothing and protective equipment to remove contaminants.
Storage:
-
Store the inhibitor at -20°C in a tightly sealed container.[1]
-
Keep away from incompatible materials.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If contact lenses are worn, remove them if possible.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[2]
Disposal Plan
-
Contaminated Materials: Dispose of contaminated gloves and other protective equipment in accordance with applicable local, state, and federal regulations.
-
Chemical Waste: The inhibitor and any solutions containing it should be disposed of as chemical waste. The specific waste code should be determined in consultation with your institution's environmental health and safety department. Do not allow the substance to enter drains or waterways.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N₃O | Cayman Chemical |
| Formula Weight | 261.3 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical[1] |
| Solubility (DMF) | 30 mg/mL | Cayman Chemical |
| Solubility (DMSO) | 10 mg/mL | Cayman Chemical |
| Solubility (Ethanol) | 0.5 mg/mL | Cayman Chemical |
Experimental Workflow
The following diagram outlines a typical workflow for screening potential inhibitors of neutrophil elastase.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
